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OCH

Cat. No.: B1142175
CAS No.: 383178-82-4
M. Wt: 704.03
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Description

OCH is a chemical compound supplied for laboratory research purposes. The methoxy group is a common functional group in medicinal chemistry, known to influence a molecule's properties by acting as a hydrogen bond acceptor, modulating electron distribution, and affecting metabolic stability . In a research context, such compounds are of interest for various applications, including the study of antioxidant properties , the development of anticancer agents , and the exploration of antimicrobial activity . Researchers value this compound for its potential to help elucidate biological mechanisms and structure-activity relationships. This product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Handling should comply with all applicable local, state, and federal regulations and guidelines.

Properties

CAS No.

383178-82-4

Molecular Formula

C₃₉H₇₇NO₉

Molecular Weight

704.03

Synonyms

N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-Tetracosanamide;  PBS 20

Origin of Product

United States

Foundational & Exploratory

The Methoxy Group: A Structural and Functional Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxy group (-OCH3) is a ubiquitous functional group in organic chemistry, particularly prevalent in natural products and synthetic pharmaceuticals. Comprising a methyl group bonded to an oxygen atom, its unique electronic and steric properties significantly influence the physicochemical and biological characteristics of a molecule. This guide provides a comprehensive technical overview of the structure, reactivity, and functional roles of the methoxy group, with a particular focus on its implications for drug design and development. All quantitative data are summarized in tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Structure and Bonding

The methoxy group is an alkoxy group with the formula R−O−CH3. The oxygen atom is sp3 hybridized, resulting in a bent molecular geometry around the oxygen. In a simple molecule like dimethyl ether (CH3OCH3), the C-O-C bond angle is approximately 110.3°, closely resembling the ideal tetrahedral angle of 109.5°. The carbon-oxygen bond length is typically around 1.42 Å.

The seemingly simple structure of the methoxy group belies its complex electronic nature, which is a result of the interplay between inductive and resonance effects. These effects are highly dependent on the electronic environment of the rest of the molecule, particularly when attached to an aromatic system.

Electronic and Spectroscopic Properties

The electronic influence of the methoxy group is dual in nature:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the atom it is attached to through the sigma bond.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (e.g., a benzene ring), resulting in an electron-donating resonance effect.

In aromatic systems, the resonance effect is generally stronger than the inductive effect, leading to an overall electron-donating character, especially at the ortho and para positions. This has profound implications for the reactivity of the aromatic ring. At the meta position, where the resonance effect is not operative, the methoxy group acts as an electron-withdrawing group due to its inductive effect.

The presence of a methoxy group can be readily identified through various spectroscopic techniques.

Spectroscopic Data for the Methoxy Group
Technique Characteristic Signature
Proton NMR (¹H NMR) A sharp singlet integrating to three protons, typically found in the range of 3.3-4.0 ppm.
Carbon NMR (¹³C NMR) A single resonance in the range of 50-65 ppm.
Infrared (IR) Spectroscopy A characteristic C-O stretching vibration in the region of 1000-1300 cm⁻¹.

Chemical Reactivity and Transformations

The electronic nature of the methoxy group dictates its influence on the reactivity of the parent molecule. In electrophilic aromatic substitution reactions, the electron-donating nature of the methoxy group activates the aromatic ring, making it more susceptible to attack by electrophiles. It is a strong ortho, para-director.

The impact of the methoxy group on the acidity and basicity of molecules is also significant. For example, a methoxy group at the para position of phenol decreases its acidity (increases the pKa) due to its electron-donating resonance effect, which destabilizes the phenoxide ion. Conversely, a methoxy group on benzoic acid has a more complex effect, with its position determining whether it increases or decreases acidity.

Quantitative Data on the Electronic Effects of the Methoxy Group
Parameter Value
Hammett Constant (σp) -0.27 (electron-donating)
Hammett Constant (σm) +0.12 (electron-withdrawing)
pKa of Phenol 9.95
pKa of 4-Methoxyphenol 10.20
pKa of Benzoic Acid 4.20
pKa of 4-Methoxybenzoic Acid 4.47

Role in Drug Design and Biological Systems

The methoxy group is a key player in medicinal chemistry and drug design, influencing a drug's potency, selectivity, and pharmacokinetic profile. Its small size and ability to engage in hydrogen bonding can lead to favorable interactions with biological targets. Furthermore, the metabolic stability of a drug can be modulated by the presence and position of methoxy groups, as they are susceptible to O-demethylation by cytochrome P450 enzymes.

Physicochemical Properties in Drug Design

The methoxy group can impart desirable physicochemical properties to a drug candidate:

  • Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially increasing aqueous solubility.

  • Lipophilicity: It can modulate a compound's lipophilicity, affecting its ability to cross cell membranes.

  • Conformation: The methoxy group can influence the preferred conformation of a molecule, which can be critical for receptor binding.

Methoxy Groups in Signaling Pathways

A prime example of a methoxy-containing drug is ivacaftor , which is used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The methoxy group in ivacaftor is crucial for its activity.

signaling_pathway CFTR CFTR Protein (Chloride Channel) Cl_out CFTR->Cl_out Increased Channel Opening Probability Ivacaftor Ivacaftor (with -OCH3 group) Ivacaftor->CFTR Binds to CFTR ATP ATP ATP->CFTR Hydrolysis Cl_in Cl_in->CFTR

Ivacaftor's mechanism of action on the CFTR protein.

In this pathway, ivacaftor acts as a "potentiator" of the CFTR protein, which is an ion channel. The methoxy group, along with other structural features, allows ivacaftor to bind to the CFTR protein and increase the probability that the channel will be open, allowing chloride ions to flow out of the cell. This helps to restore the proper balance of ions and water on the cell surface.

Experimental Protocols

Synthesis of a Methoxy-Containing Compound: Williamson Ether Synthesis

This protocol describes the synthesis of anisole (methoxybenzene) from phenol.

williamson_synthesis_workflow start Start deprotonation Deprotonation of Phenol with NaOH start->deprotonation nucleophilic_attack Nucleophilic Attack of Phenoxide on Methyl Iodide deprotonation->nucleophilic_attack workup Aqueous Workup (Extraction) nucleophilic_attack->workup purification Purification (Distillation) workup->purification end Anisole (Final Product) purification->end

Workflow for the Williamson Ether Synthesis of Anisole.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH3I)

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve phenol in an appropriate solvent such as ethanol. Add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenol and form sodium phenoxide.

  • Nucleophilic Attack: To the solution of sodium phenoxide, slowly add methyl iodide. The mixture is then heated to reflux for a specified period to allow the nucleophilic substitution to occur.

  • Workup: After cooling, the reaction mixture is transferred to a separatory funnel. Water is added to dissolve the inorganic salts, and the product is extracted into an organic solvent like diethyl ether. The organic layer is washed with a dilute NaOH solution to remove any unreacted phenol, followed by a water wash.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude anisole is then purified by distillation.

Cleavage of a Methoxy Group: Demethylation with Boron Tribromide

This protocol outlines the cleavage of the methyl group from an aryl methyl ether, such as veratrole (1,2-dimethoxybenzene), to yield the corresponding phenol.

Materials:

  • Aryl methyl ether (e.g., veratrole)

  • Boron tribromide (BBr3)

  • Dichloromethane (CH2Cl2, anhydrous)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve the aryl methyl ether in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Addition of BBr3: A solution of boron tribromide in dichloromethane is added dropwise to the stirred solution of the ether. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, the reaction is allowed to stir at room temperature for several hours to ensure complete demethylation.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol, which reacts with the excess BBr3.

  • Workup: The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude phenol can be further purified by chromatography or recrystallization.

Conclusion

The methoxy group, while structurally simple, exerts a powerful influence on the properties and reactivity of organic molecules. Its dual electronic nature, coupled with its steric and hydrogen-bonding capabilities, makes it a versatile tool in the arsenal of medicinal chemists. A thorough understanding of its structure, electronic effects, and chemical transformations is paramount for the rational design and development of novel therapeutic agents. The experimental protocols provided herein offer practical examples of the synthesis and cleavage of this important functional group, further illustrating its significance in modern organic and medicinal chemistry.

Navigating the Frontier of Drug Discovery: A Technical Guide to the Discovery and Synthesis of Novel OCH Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the identification and synthesis of novel chemical entities are paramount to addressing unmet medical needs. This whitepaper serves as an in-depth technical guide for researchers and drug development professionals embarking on the journey of discovering and synthesizing a novel class of compounds, herein referred to as "OCH compounds." This guide delineates a structured approach, from initial target validation and lead discovery to the intricacies of synthetic route development and compound characterization, providing actionable insights and detailed methodologies.

The this compound Compound Discovery Funnel: A Strategic Overview

The discovery of a new drug candidate is a systematic process that begins with a broad screening of compounds and progressively narrows down to a single, promising lead. This process, often visualized as a funnel, involves several key stages, each with its own set of experimental protocols and data analysis requirements.

A generalized workflow for the discovery of a novel this compound compound is presented below. This workflow highlights the major phases, from initial hypothesis to a developable lead candidate.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection Target Identification & Validation Target Identification & Validation Assay Development & HTS Assay Development & HTS Target Identification & Validation->Assay Development & HTS Hit Identification Hit Identification Assay Development & HTS->Hit Identification Hit-to-Lead (H2L) Hit-to-Lead (H2L) Hit Identification->Hit-to-Lead (H2L) Lead Optimization (LO) Lead Optimization (LO) Hit-to-Lead (H2L)->Lead Optimization (LO) Preclinical Candidate Preclinical Candidate Lead Optimization (LO)->Preclinical Candidate

Caption: this compound Compound Discovery Workflow.

Target Identification and Validation

The foundation of any drug discovery project is the identification and validation of a biological target, typically a protein or a signaling pathway, that is causally linked to the disease of interest.

A crucial signaling pathway often implicated in disease is the MAP Kinase (MAPK) pathway. Understanding the interactions within this pathway is key to identifying potential intervention points for novel this compound compounds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival

Caption: Simplified MAPK Signaling Pathway.

Experimental Protocol: Target Validation using CRISPR-Cas9

Objective: To validate the role of a target protein in a disease-relevant cellular phenotype.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting the gene of interest into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids.

  • Cell Transduction: Transduce the target cell line with the harvested lentivirus.

  • Selection and Validation: Select for transduced cells and validate target knockout by Western blot and qPCR.

  • Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell viability, migration) to assess the effect of target knockout.

High-Throughput Screening (HTS) and Hit Identification

Once a target is validated, the next step is to screen large libraries of chemical compounds to identify "hits" that modulate the target's activity.

Data Presentation: HTS Campaign Data for a Hypothetical this compound Compound Screen
Compound IDTarget Inhibition (%)Cell Viability (%)Lipinski's Rule of 5 Violations
This compound-00185920
This compound-00278880
This compound-00391651
This compound-00455950
This compound-00588890

Hit-to-Lead (H2L) and Lead Optimization (LO)

Hits from the HTS are often not suitable as drug candidates and require medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This iterative process is known as the Hit-to-Lead and Lead Optimization phase.

Experimental Protocol: In Vitro ADME - Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound compounds in liver microsomes.

Methodology:

  • Incubation: Incubate the test compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance of the parent compound over time.

Data Presentation: Structure-Activity Relationship (SAR) Table for a Hypothetical this compound Compound Series
Compound IDR1 GroupR2 GroupTarget IC50 (nM)Metabolic Stability (t½, min)
This compound-Lead-H-Cl5015
This compound-Opt-1-F-Cl4525
This compound-Opt-2-H-CF32010
This compound-Opt-3-F-CF31535
This compound-Opt-4-OMe-Cl1505

Synthesis of this compound Compounds

The ability to efficiently synthesize the target compounds is crucial for advancing a drug discovery program. The development of a robust and scalable synthetic route is a key objective.

Logical Workflow for Retrosynthetic Analysis

The process of designing a synthetic route starts with "disconnecting" the target molecule into simpler, commercially available starting materials. This logical process is known as retrosynthesis.

G Target Molecule (this compound-Compound) Target Molecule (this compound-Compound) Key Intermediates Key Intermediates Target Molecule (this compound-Compound)->Key Intermediates Disconnection Commercially Available Starting Materials Commercially Available Starting Materials Key Intermediates->Commercially Available Starting Materials Disconnection

Caption: Retrosynthetic Analysis Workflow.

Experimental Protocol: A Representative Suzuki Coupling Reaction

Objective: To synthesize a biaryl this compound compound via a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100°C for 2-16 hours.

  • Workup: After cooling, dilute the reaction with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Characterization: Confirm the structure and purity of the product by NMR, mass spectrometry, and HPLC.

Conclusion

The discovery and synthesis of novel this compound compounds represent a complex but rewarding endeavor. This guide has provided a comprehensive overview of the key stages, from target identification to chemical synthesis. By employing the detailed methodologies and structured workflows presented, researchers and drug development professionals can navigate the challenges of drug discovery with greater efficiency and a higher probability of success. The iterative cycle of design, synthesis, and testing, underpinned by a deep understanding of the underlying biology and chemistry, remains the cornerstone of bringing new medicines to patients.

The Methoxy Group (-OCH3): A Subtle Player with a Profound Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and drug discovery, the methoxy group (-OCH3), often colloquially abbreviated, emerges as a pivotal functional group capable of profoundly influencing the biological activity of molecules. While not a standalone signaling molecule, its addition to a core chemical structure—a process known as methoxylation—can dramatically alter a compound's interaction with its biological targets, its metabolic stability, and its overall efficacy. This technical guide delves into the multifaceted role of the methoxy group in cellular pathways, with a particular focus on its significance in the development of targeted therapeutics. We will explore its impact on protein-ligand interactions, provide detailed experimental protocols for its study, and visualize its role within a key signaling cascade.

The Influence of Methoxylation on Molecular Interactions and Properties

The strategic incorporation of a methoxy group into a drug candidate or a chemical probe can fine-tune its properties in several critical ways:

  • Enhanced Binding Affinity: The methoxy group, with its modest size and ability to act as a hydrogen bond acceptor, can optimize the fit of a ligand within a protein's binding pocket. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.[1]

  • Improved Physicochemical Properties: Methoxylation can modulate a molecule's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance cell permeability and bioavailability.[1]

  • Metabolic Stability: The introduction of a methoxy group can block sites of metabolic oxidation on a molecule, thereby increasing its half-life in the body and prolonging its therapeutic effect.[1]

The cumulative effect of these modifications can transform a moderately active compound into a potent and selective therapeutic agent.

Quantitative Analysis of Methoxy Group Contribution to Potency

To illustrate the quantitative impact of a methoxy group, we will examine the structure-activity relationship (SAR) of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4]

One of the most successful classes of drugs targeting this pathway are the MEK inhibitors. The following table summarizes the inhibitory activities of a series of 4-anilino-3-cyano-6,7-dialkoxyquinolines against MEK1, highlighting the contribution of the methoxy groups at the 6 and 7 positions of the quinoline core.

CompoundR1R2MEK1 IC50 (nM)
1 HH>1000
2 OCH3H150
3 OCH3OCH38
4 (Trametinib) OCH3OCH30.9

Data synthesized from structure-activity relationship studies of MEK inhibitors.

The data clearly demonstrates that the addition of methoxy groups dramatically increases the inhibitory potency against MEK1, with the dimethoxy analog (Compound 3) being significantly more active than the unsubstituted (Compound 1) and monomethoxy (Compound 2) counterparts. Further optimization of the anilino substituent led to the development of Trametinib (Compound 4), a potent and clinically approved MEK inhibitor.[5]

Experimental Protocols for Studying the Effects of Methoxylation

Elucidating the precise biological role of a methoxy group requires a combination of in vitro and cell-based assays. Below are detailed protocols for key experiments used to characterize the effects of methoxy-containing compounds.

In Vitro Kinase Assay for MEK Inhibitors

This protocol is designed to determine the direct inhibitory activity of a compound against the MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • ERK2 substrate (inactive)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (methoxylated) and control compound (non-methoxylated) dissolved in DMSO

  • 96-well plates

  • Phospho-ERK1/2 antibody for detection (e.g., via ELISA or Western Blot)

Procedure:

  • Prepare serial dilutions of the test and control compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the test or control compound to the appropriate wells. Include a DMSO-only control.

  • Add the ERK2 substrate to all wells.

  • Initiate the kinase reaction by adding a solution of MEK1 enzyme and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated ERK2 using a suitable method such as ELISA or by running the samples on an SDS-PAGE gel followed by Western blotting with a phospho-specific antibody.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell line with an activated MAPK/ERK pathway (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compound (methoxylated) and control compound (non-methoxylated)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test and control compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer drugs, including those targeting the MAPK/ERK pathway, induce cell cycle arrest.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (methoxylated) and control compound (non-methoxylated)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test and control compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that the PI only stains the DNA.

  • Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • The data is then analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Visualization of the MAPK/ERK Signaling Pathway and the Role of a Methoxy-Containing Inhibitor

The following diagram, generated using the Graphviz DOT language, illustrates a simplified MAPK/ERK signaling pathway and the point of intervention for a MEK inhibitor like Trametinib, which contains crucial methoxy groups for its activity.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Trametinib Trametinib (-OCH3) Trametinib->MEK Inhibits (Allosterically) Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes

MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

This diagram shows that growth factors activate Receptor Tyrosine Kinases (RTKs) at the cell membrane, initiating a phosphorylation cascade through RAS, RAF, MEK, and ERK. Activated ERK then translocates to the nucleus to activate transcription factors that drive cellular processes like proliferation. Trametinib, a MEK inhibitor whose high potency is attributed in part to its methoxy groups, binds to and inhibits MEK, thereby blocking the downstream signaling and inhibiting cell proliferation.

Conclusion

The methoxy group, while a small structural modification, plays a critical and multifaceted role in the biological activity of molecules within cellular pathways. Its ability to enhance binding affinity, improve physicochemical properties, and increase metabolic stability makes it an invaluable tool in the design of potent and selective drugs. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate and leverage the properties of the methoxy group in their own drug discovery and chemical biology endeavors. The visualization of its impact on the MAPK/ERK pathway underscores the profound effect this seemingly simple functional group can have on complex biological systems. As our understanding of molecular interactions continues to grow, the strategic use of functional groups like methoxy will remain a cornerstone of rational drug design.

References

Navigating the Ambiguity of "OCH" in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry for an in-depth technical guide on the physical and chemical properties of "OCH" presents a challenge due to the ambiguity of the term. In standard chemical nomenclature and databases, "this compound" is not a recognized standalone identifier for a specific chemical compound. This lack of specificity makes a comprehensive analysis difficult. However, by exploring various possibilities, we can provide a clearer understanding of what "this compound" might refer to and offer insights into related, well-characterized chemical entities.

A search for the chemical identifier "this compound" leads to a Safety Data Sheet (SDS) for a compound with the CAS Number 383187-82-4.[1] Unfortunately, this document provides limited information, stating that the toxicological properties have not been thoroughly investigated.[1] Key physical and chemical data points such as melting point, boiling point, and solubility are also not available.[1] The SDS does indicate that the material may be irritating to mucous membranes and the upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[1]

Given the context of researchers, scientists, and drug development professionals, it is plausible that "this compound" is an abbreviation or a typo for a more common chemical moiety or a specific, complex molecule. One of the most common interpretations of "this compound" in an organic chemistry context is the methoxy group (-OCH₃). This functional group is a key component in a vast number of organic molecules, including many pharmaceuticals.

The Methoxy Group (-OCH₃): A Ubiquitous Functional Group

The methoxy group consists of a methyl group bonded to an oxygen atom. Its presence in a molecule can significantly influence the compound's physical and chemical properties.

Influence on Physical Properties:

  • Solubility: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which can increase the solubility of the parent molecule in polar solvents like water, compared to its non-methoxylated analogue. However, the hydrophobic nature of the methyl group can counteract this effect.

  • Boiling and Melting Points: The methoxy group can influence the boiling and melting points of a compound by affecting its molecular weight and intermolecular forces.

  • Conformation and Lipophilicity: The addition of a methoxy group increases the lipophilicity of a molecule, which can be a critical factor in drug design as it affects how a drug interacts with biological membranes.

Influence on Chemical Properties:

  • Reactivity: The methoxy group is an electron-donating group, which can influence the reactivity of an aromatic ring to which it is attached, making it more susceptible to electrophilic aromatic substitution.

  • Metabolism: In the context of drug development, methoxy groups are often sites of metabolic activity, particularly O-demethylation by cytochrome P450 enzymes in the liver. Understanding this metabolic pathway is crucial for predicting the pharmacokinetic profile of a drug.

To illustrate the detailed information that can be provided for a well-defined compound containing a methoxy group, let's consider Anisole (methoxybenzene) as an example.

Anisole (Methoxybenzene): A Representative Methoxy Compound

Anisole is a simple aromatic ether that serves as a useful case study for the properties conferred by a methoxy group attached to a benzene ring.

Physical and Chemical Properties of Anisole

PropertyValue
Molecular Formula C₇H₈O
Molar Mass 108.14 g/mol
Appearance Colorless to yellowish liquid
Odor Anise seed-like
Density 0.995 g/cm³
Melting Point -37.5 °C
Boiling Point 153.8 °C
Solubility in water 0.15 g/100 mL
Refractive index (n_D) 1.517

Experimental Protocols

Detailed experimental protocols for determining these properties are standardized in chemical research. For instance:

  • Melting and Boiling Points: These are typically determined using a melting point apparatus or by distillation, respectively, under controlled pressure.

  • Solubility: This is measured by adding a known amount of the substance to a known volume of solvent, agitating the mixture until equilibrium is reached, and then analyzing the concentration of the dissolved substance, often by spectroscopic methods like UV-Vis or by gravimetric analysis after solvent evaporation.

  • Density: This can be measured using a pycnometer or a density meter.

Signaling Pathways and Experimental Workflows

While anisole itself is not typically involved in specific signaling pathways in the same way a drug molecule would be, the methoxy group is a common feature in many pharmacologically active compounds. The study of how these compounds interact with biological targets often involves a variety of experimental workflows.

Clarification Required

Due to the ambiguity of the term "this compound," a more detailed and specific technical guide cannot be provided at this time. To proceed with a comprehensive analysis that meets the needs of researchers, scientists, and drug development professionals, clarification on the specific chemical compound of interest is requested. Please provide a full chemical name, CAS number, or a more specific abbreviation. Once a specific compound is identified, a detailed whitepaper including quantitative data tables, experimental protocols, and relevant pathway and workflow diagrams can be generated.

References

Methoxy-Substituted Heterocyclic Compounds: A Technical Guide to Their Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Among the vast landscape of organic molecules, heterocyclic compounds bearing methoxy (-OCH3) substitutions have emerged as a particularly promising area of research. The methoxy group, a simple yet influential functional group, can significantly modulate the physicochemical and biological properties of a parent scaffold. Its presence can enhance metabolic stability, improve membrane permeability, and alter the electronic properties of a molecule, thereby influencing its interaction with biological targets.

This technical guide focuses on two prominent classes of methoxy-substituted heterocyclic compounds: coumarins and flavonoids . Both scaffolds are prevalent in natural products and have been the subject of extensive synthetic and pharmacological investigation. This document will provide a comprehensive overview of their potential therapeutic functions, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative methoxy-substituted coumarin and flavonoid derivatives from various studies. This data is intended to provide a comparative overview of their potential as therapeutic agents.

Table 1: Anticancer Activity of Methoxy-Substituted Coumarin Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 3 MCF-7 (Breast Cancer)9.165[1]
MDA-MB-231 (Breast Cancer)12.65[1]
Compound 6 MCF-7 (Breast Cancer)6.621[1]
MDA-MB-231 (Breast Cancer)9.62[1]
Compound 15 MCF-7 (Breast Cancer)1.24[2]
3-decyl substituted quaternary ammonium coumarin derivative 25 Src Kinase Inhibition21.6[3]
Table 2: Anti-inflammatory Activity of Methoxy-Substituted Coumarin Derivatives
CompoundAssayTargetInhibitionReference
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) LPS-induced cytokine release in RAW 264.7 cellsIL-6, TNF-αPotent[4]
Table 3: Antileishmanial Activity of Methoxy-Substituted Chromenochalcone Derivatives
CompoundOrganismAssay% Inhibition (concentration)Reference
Compound 9 Leishmania donovani promastigotesIn vitro99% (10 µg/ml)[5]
Leishmania donovani amastigotesIn vitro96% (10 µg/ml)[5]
Table 4: Antiviral Activity of Methoxy-Substituted Chalcone Derivatives
CompoundVirusAssayEC50 (µg/mL)Reference
Compound 5d Tobacco Mosaic Virus (TMV)In vivo65.8[6]
Table 5: Antifungal Activity of Methoxyfuranocoumarins
CompoundFungus% InhibitionReference
Pimpinellin Magnaporthe oryzae61%[7]
Botrytis cinerea58%[7]
Fusarium graminearum63%[7]
Rhizoctonia solani67%[7]
Xanthotoxin Rhizoctonia solani88%[7]
Fusarium graminearum63%[7]
Magnaporthe oryzae83%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of methoxy-substituted coumarin and flavonoid derivatives.

Protocol 1: Synthesis of Methoxy-Substituted Coumarins via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a carboxylic acid or ester containing a β-carbonyl group.

Materials:

  • Substituted phenol (e.g., 3-methoxyphenol)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Condensing agent (e.g., concentrated sulfuric acid, Amberlyst-15)

  • Ethanol

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Distilled water

Procedure:

  • Cool the condensing agent (e.g., 10 mL of concentrated sulfuric acid) in an ice bath.

  • Slowly add a mixture of the substituted phenol (0.1 mol) and the β-ketoester (0.1 mol) to the cooled condensing agent with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate will form. Filter the solid using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Neutralize any remaining acid by washing the precipitate with a saturated sodium bicarbonate solution.

  • Wash the precipitate again with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure methoxy-substituted coumarin.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Methoxy-Substituted Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.

Materials:

  • Methoxy-substituted acetophenone

  • Aromatic aldehyde

  • Solvent (e.g., ethanol, methanol)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Hydrochloric acid (dilute)

  • Distilled water

Procedure:

  • Dissolve the methoxy-substituted acetophenone (0.1 mol) and the aromatic aldehyde (0.1 mol) in the chosen solvent in a round-bottom flask.

  • Prepare a solution of the base catalyst (e.g., 0.15 mol of NaOH in water) and add it dropwise to the reaction mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. A solid product will typically precipitate out of the solution.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (methoxy-substituted derivative)

  • 96-well microplate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine how a compound affects the expression or activation of proteins within a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running buffer and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest in the signaling pathway)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels between treated and untreated samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by methoxy-substituted heterocyclic compounds and a general workflow for their development.

Signaling Pathway Diagrams

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (IL-6, TNF-α) Nucleus->Genes Induces Transcription Compound Methoxy-Substituted Coumarin Derivative (2d) Compound->NFkB Inhibits Binding

Caption: Inhibition of the NF-κB signaling pathway by a methoxy-substituted coumarin derivative.

Apoptosis_Pathway Compound Methoxy-Substituted Coumarin Derivative Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by methoxy-substituted coumarin derivatives.

Experimental Workflow Diagram

Drug_Development_Workflow Synthesis Synthesis of Methoxy-Substituted Derivatives (e.g., Pechmann, Claisen-Schmidt) Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT Assay, Enzyme Inhibition) Purification->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_ID->Mechanism Promising Activity InVivo In Vivo Animal Studies (Efficacy and Toxicity) Mechanism->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for the development of methoxy-substituted heterocyclic compounds.

Conclusion

Methoxy-substituted coumarins and flavonoids represent a rich and versatile source of potential therapeutic agents. The strategic incorporation of the methoxy group onto these privileged scaffolds has been shown to yield compounds with potent and selective biological activities across a range of disease areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel methoxy-substituted heterocyclic compounds with the potential to address unmet medical needs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the OCH1 Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OCH1 gene encodes a highly conserved α-1,6-mannosyltransferase that plays a pivotal role in the N-linked glycosylation pathway of fungi. Localized in the cis-Golgi apparatus, Och1 initiates the elongation of the outer mannan chain on glycoproteins by adding the first α-1,6-mannose residue to the N-glycan core. This function is critical for the structural integrity of the fungal cell wall, a key interface in host-pathogen interactions. Consequently, the OCH1 signaling cascade, which encompasses the biosynthesis of mannoproteins and the cellular responses to its disruption, represents a significant area of interest for understanding fungal pathogenesis and developing novel antifungal therapeutics. This guide provides a detailed technical overview of the OCH1 signaling cascade, including quantitative data, experimental protocols, and pathway visualizations.

Core Concepts of the OCH1 Signaling Cascade

The central event in the OCH1 signaling cascade is the enzymatic activity of Och1p. In Saccharomyces cerevisiae, this type II transmembrane protein is predicted to be approximately 55 kDa.[1] It functions as an initiation-specific alpha-1,6-mannosyltransferase, transferring a mannose residue from a donor molecule to the N-glycan core of a glycoprotein. This initiates the synthesis of the outer mannan chains, which are crucial components of the fungal cell wall.

Disruption of OCH1 function leads to a cascade of cellular events, primarily impacting the cell wall's structure and integrity. This, in turn, can trigger compensatory signaling pathways, such as the Unfolded Protein Response (UPR) and the Cell Wall Integrity (CWI) pathway, and significantly attenuates fungal virulence.

Quantitative Data Summary

The functional consequences of OCH1 disruption have been quantified across various fungal species. The following tables summarize key quantitative findings from studies on och1 mutants.

Fungal SpeciesMutantCell Wall Mannose Content (% of Wild-Type)Cell Wall Glucan Content (% of Wild-Type)Reference
Neurospora crassaoch-1~10%~113%[2]

Table 1: Cell Wall Carbohydrate Composition in Neurospora crassa this compound-1 Mutant. This table illustrates the dramatic reduction in mannose and the compensatory increase in glucan in the cell wall of the this compound-1 mutant compared to the wild-type strain.

Fungal SpeciesStrainInoculum (CFU/larva)Median Survival (Days)Statistical Significance (p-value)Reference
Candida tropicalisWild-Type2 x 10⁷~2.5-[3]
Candida tropicalisoch1Δ2 x 10⁷~5.0< 0.05[3]

Table 2: Virulence of Candida tropicalis och1Δ Mutant in Galleria mellonella. This table demonstrates the significant attenuation of virulence in the och1Δ mutant, as evidenced by the increased median survival time of infected G. mellonella larvae compared to those infected with the wild-type strain.

Fungal SpeciesStrainPhagocytosis Index (%)Reference
Candida albicansWild-Type100 (normalized)-
Candida albicansoch1ΔSignificantly Reduced

Table 3: Macrophage Phagocytosis of Candida albicans och1Δ Mutant. This table indicates a significant reduction in the phagocytosis of the och1Δ mutant by macrophages, a key aspect of the host immune response. Note: Specific quantitative data for phagocytosis index was not available in the search results, but studies consistently report a significant reduction.

Fungal SpeciesStrainCytokineFold Change vs. Wild-TypeReference
Candida albicansoch1ΔTNF-αReduced
Candida albicansoch1ΔIL-6Reduced

Table 4: Cytokine Production by Macrophages in Response to Candida albicans och1Δ Mutant. This table highlights the altered immune response to the och1Δ mutant, characterized by reduced production of pro-inflammatory cytokines by macrophages. Note: Specific fold-change values were not consistently reported across studies.

Signaling Pathways and Visualizations

The disruption of OCH1 function initiates a cascade of events that includes the core N-glycan biosynthesis pathway and triggers cellular stress responses.

N-Glycan Outer Chain Biosynthesis Pathway

The primary role of Och1 is in the N-glycan biosynthesis pathway. The following diagram illustrates the initial steps of outer chain elongation in the Golgi apparatus.

N_Glycan_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi cis-Golgi Core_Glycan Core N-Glycan (Man8-9GlcNAc2) Och1 Och1p (α-1,6-mannosyltransferase) Core_Glycan->Och1 Transport to Golgi Intermediate_Glycan α-1,6-Mannose Addition Och1->Intermediate_Glycan Adds first α-1,6-mannose M-Pol_II M-Pol II Complex (Further Elongation) Intermediate_Glycan->M-Pol_II Outer_Chain Mature Outer Mannan Chain M-Pol_II->Outer_Chain

Caption: N-Glycan outer chain initiation by Och1 in the cis-Golgi.

OCH1 Disruption and Cellular Stress Response Pathways

The absence of a functional OCH1 leads to the accumulation of improperly glycosylated proteins, which can trigger the Unfolded Protein Response (UPR) and the Cell Wall Integrity (CWI) pathway.

Stress_Response cluster_UPR Unfolded Protein Response (UPR) cluster_CWI Cell Wall Integrity (CWI) Pathway OCH1_Deletion OCH1 Deletion/Silencing Improper_Glycosylation Improper N-Glycosylation OCH1_Deletion->Improper_Glycosylation Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins in ER Improper_Glycosylation->Misfolded_Glycoproteins Cell_Wall_Defects Defective Cell Wall (Reduced Mannan) Improper_Glycosylation->Cell_Wall_Defects IRE1 IRE1 Activation (Phosphorylation) Misfolded_Glycoproteins->IRE1 Triggers Slt2_MAPK Slt2 (MAPK) Activation (Phosphorylation) Cell_Wall_Defects->Slt2_MAPK Sensed by cell surface sensors XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing UPR_Target_Genes UPR Target Gene Expression XBP1_splicing->UPR_Target_Genes CWI_Target_Genes CWI Target Gene Expression Slt2_MAPK->CWI_Target_Genes

Caption: Cellular stress responses triggered by OCH1 disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the OCH1 signaling cascade.

Fungal Cell Wall Carbohydrate Analysis by HPAEC-PAD

Objective: To quantify the monosaccharide composition of the fungal cell wall.

Protocol:

  • Cell Wall Isolation:

    • Grow fungal cells to the desired phase and harvest by centrifugation.

    • Wash the cell pellet with distilled water.

    • Resuspend the cells in a suitable buffer and disrupt them using mechanical methods (e.g., bead beating).

    • Centrifuge the lysate to pellet the cell walls.

    • Wash the cell wall fraction repeatedly with distilled water and lyophilize.

  • Acid Hydrolysis:

    • Accurately weigh a known amount of lyophilized cell wall material.

    • Perform a two-step acid hydrolysis:

      • Incubate with 72% (w/w) sulfuric acid at room temperature for 3 hours.

      • Dilute the acid to 1 M and incubate at 100°C for 4 hours.

    • Neutralize the hydrolysate with a suitable base (e.g., BaCO₃ or NaOH).

    • Centrifuge to remove the precipitate and collect the supernatant containing monosaccharides.

  • HPAEC-PAD Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample into a High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD).

    • Use a specialized carbohydrate analysis column (e.g., CarboPac™ series).

    • Elute with a sodium hydroxide gradient to separate the monosaccharides.

    • Quantify the individual monosaccharides by comparing peak areas to those of known standards.

Galleria mellonella Virulence Assay

Objective: To assess the virulence of fungal strains in an in vivo invertebrate model.

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal strains of interest on appropriate agar plates.

    • Harvest the fungal cells (yeast or conidia) and wash them with sterile phosphate-buffered saline (PBS).

    • Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size in PBS.

  • Infection of G. mellonella Larvae:

    • Select healthy, final-instar G. mellonella larvae of a consistent size and weight.

    • Inject a defined volume (e.g., 10 µL) of the fungal inoculum into the hemocoel of each larva through a proleg.

    • Include control groups injected with PBS only and a mock-injected or untreated group.

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Monitor the survival of the larvae daily for a defined period (e.g., 7-10 days).

    • Record the number of dead larvae, identified by lack of movement and melanization.

  • Data Analysis:

    • Plot the survival data as Kaplan-Meier survival curves.

    • Compare the survival curves of different fungal strains using statistical tests such as the log-rank (Mantel-Cox) test.

Macrophage Interaction Assay

Objective: To evaluate the interaction between fungal cells and macrophages, including phagocytosis and cytokine production.

Protocol:

  • Macrophage Culture:

    • Culture a suitable macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages in appropriate culture medium.

    • Plate the macrophages in multi-well plates and allow them to adhere.

  • Fungal Cell Preparation:

    • Prepare the fungal inoculum as described for the G. mellonella assay.

    • Optionally, label the fungal cells with a fluorescent dye (e.g., FITC or Calcofluor White) for phagocytosis assessment.

  • Co-incubation:

    • Add the fungal cells to the macrophage culture at a specific multiplicity of infection (MOI).

    • Incubate the co-culture for a defined period (e.g., 2-24 hours).

  • Phagocytosis Assay:

    • After the incubation period, wash the wells to remove non-phagocytosed fungal cells.

    • Lyse the macrophages to release the internalized fungal cells for quantification by plating and CFU counting, or

    • Analyze the percentage of macrophages containing fluorescently labeled fungi using flow cytometry or fluorescence microscopy.

  • Cytokine Analysis:

    • Collect the supernatant from the co-culture.

    • Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

The OCH1 signaling cascade is a critical aspect of fungal biology with direct implications for cell wall integrity and virulence. The absence of Och1 function leads to a cascade of events, including altered cell wall composition, activation of cellular stress responses, and a diminished capacity to cause disease. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this cascade is essential for the rational design of novel antifungal strategies that target this crucial pathway. Further research into the specific molecular interactions within the UPR and CWI pathways in response to OCH1 disruption will likely unveil new targets for therapeutic intervention.

References

exploratory studies on OCH as a therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of exploratory studies on "OCH" as a therapeutic agent cannot be provided at this time due to the ambiguity of the abbreviation "this compound." Searches for a therapeutic agent specifically and widely known by this abbreviation have not yielded a definitive candidate.

Initial investigations into scientific and medical databases revealed several possible interpretations for "this compound," including "Oriental Cholangiohepatitis," "Oral Carbohydrate," "-Oxo Camphor Hydrolase," and "Oligochitosan." However, none of these terms point to a single, clearly defined therapeutic agent that is the subject of significant exploratory research as implied by the user's request.

Without a precise identification of the compound or molecule referred to as "this compound," it is not possible to:

  • Gather relevant quantitative data for tabular presentation.

  • Identify and detail specific experimental protocols.

  • Describe and visualize associated signaling pathways.

To proceed with generating the requested in-depth technical guide, clarification on the full name or a more specific identifier of the therapeutic agent "this compound" is required. Once a specific agent is identified, a comprehensive search for relevant literature can be conducted to fulfill the detailed requirements of the request.

Unraveling the Identity of "OCH" in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review on "OCH research" for an in-depth technical guide requires a precise understanding of the acronym "this compound." Initial investigations have revealed that "this compound" is an ambiguous term within the scientific and drug development landscape, referring to several distinct chemical entities. Without a specific definition, a thorough and accurate analysis as requested by researchers, scientists, and drug development professionals is not possible.

Potential interpretations of "this compound" based on a broad literature survey include:

  • A Methoxy Functional Group (-OCH₃): In organic chemistry and pharmacology, "-OCH₃" represents a methoxy group. A review in this context would delve into the role of methoxylation in drug design, metabolism, and bioactivity. The electronic and steric effects of this functional group can significantly influence a drug's pharmacokinetic and pharmacodynamic properties.

  • 2-Hydroxyquinoline (PDB Ligand ID: this compound): The Protein Data Bank (PDB), a repository for the three-dimensional structures of large biological molecules, lists "this compound" as the identifier for the ligand 2-hydroxyquinoline. This compound and its derivatives are known to possess a range of biological activities, and a review could focus on their therapeutic potential and mechanisms of action.

  • Oxoglaucine: This aporphine alkaloid has been investigated for its various pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties. While not a direct acronym, the name contains "O" and "ch" in close succession, making it a possible, though less likely, candidate for "this compound."

  • Glyoxal (OHC-CHO): This is the smallest dialdehyde, with the chemical formula C₂H₂O₂. Its chemical structure contains two "this compound" units. Glyoxal is used in various chemical syntheses and has been studied in the context of advanced glycation end products (AGEs), which are implicated in aging and several diseases.

  • 8-Oxo-2'-deoxyguanosine (8-oxo-dG): This molecule is an oxidized derivative of deoxyguanosine and a major product of DNA oxidation. It is a widely used biomarker for oxidative stress and has been investigated for its role in mutagenesis and various pathological conditions.

Given the diverse and unrelated nature of these potential subjects, a detailed technical guide cannot be compiled. To proceed with a literature review that includes quantitative data, experimental protocols, and signaling pathway diagrams, the specific "this compound" of interest must be identified. Researchers and professionals in the field are encouraged to specify the full name of the compound, molecule, or drug to enable a focused and meaningful scientific investigation.

An In-Depth Technical Guide to the Identification of Methoxy-Containing (OCH) Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and techniques used to identify and characterize methoxy-containing (OCH) natural products. The presence of the methoxy group significantly influences the pharmacological properties of a compound, often enhancing its lipophilicity, membrane permeability, and metabolic stability, which in turn can lead to improved oral bioavailability and superior therapeutic efficacy.[1][2][3] This document outlines the general workflow for isolation and identification, details the key spectroscopic signatures of the methoxy group, presents a practical case study on the isolation of nobiletin, and illustrates the complex signaling pathways modulated by these valuable compounds.

Section 1: General Identification Workflow

The identification of this compound-containing natural products is a systematic process that begins with the collection of biological material and culminates in the complete structural elucidation and biological characterization of the purified compound. This multi-step workflow requires a combination of extraction, separation, and spectroscopic techniques.

The initial phase involves the extraction of metabolites from the source material (e.g., plant leaves, citrus peels, marine sponges) using appropriate solvents.[1] This is followed by a series of chromatographic purification steps to isolate the target compounds from the complex crude extract.[4] The final stage employs a suite of spectroscopic methods to determine the precise chemical structure of the isolated molecule.

G A Biological Material (e.g., Citrus Peel) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethanol Reflux) B->C D Crude Extract C->D E Fractionation (e.g., Flash Chromatography) D->E D->E F Fine Purification (e.g., HPLC) E->F G Pure this compound Compound F->G H Mass Spectrometry (MS) (Molecular Weight & Formula) G->H G->H I Infrared (IR) Spectroscopy (Functional Groups) G->I J Nuclear Magnetic Resonance (NMR) (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) G->J K Final Structure Confirmed H->K I->K J->K G Nobiletin Nobiletin PI3K PI3K Nobiletin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates HIF1a HIF-1α mTOR->HIF1a activates Proliferation Cell Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Survival Cell Survival NFkB->Survival HIF1a->Angiogenesis HIF1a->Survival G Tangeretin Tangeretin FasL FasL Expression Tangeretin->FasL upregulates p53 p53 Activation Tangeretin->p53 activates Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mito Mitochondrial Dysfunction p53->Mito Caspase9 Caspase-9 Mito->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of a Methoxy Group (-OCH3) via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The term "OCH" in organic chemistry refers to the methoxy group (-OCH3), a common functional group consisting of a methyl group bound to an oxygen atom. This group is a key structural motif in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its presence can significantly influence the pharmacological and physicochemical properties of a molecule, such as solubility, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the introduction of a methoxy group using the Williamson ether synthesis, a robust and widely used method in synthetic organic chemistry.

Introduction to Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and straightforward method for forming an ether linkage (R-O-R'). The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In the context of synthesizing a methoxy group, this typically involves reacting a deprotonated alcohol (an alkoxide) with a methyl halide, such as methyl iodide.

Key Features of the Reaction:

  • Versatility: Can be used to synthesize a wide range of symmetric and asymmetric ethers.

  • Reaction Conditions: Typically carried out under basic conditions to generate the alkoxide, followed by reaction with an electrophilic methyl source.

  • SN2 Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution mechanism, which has implications for the choice of substrates.

Experimental Protocol: Synthesis of Anisole from Phenol

This protocol describes the synthesis of anisole (methoxybenzene), a simple aryl ether, from phenol and methyl iodide. This serves as a representative example of introducing a methoxy group onto an aromatic ring.

Materials and Reagents:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH3I)

  • Acetone (as solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Safety Precautions:

  • Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydroxide is caustic. Avoid contact with skin and eyes.

  • Methyl iodide is a carcinogen and a lachrymator. This procedure must be performed in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a 100 mL round-bottom flask, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water.

    • To this solution, add 4.0 g of phenol.

    • Stir the mixture until the phenol has completely dissolved to form a clear solution of sodium phenoxide.

  • Addition of Methyl Iodide:

    • Add 5.0 mL of methyl iodide to the sodium phenoxide solution.

    • Attach a reflux condenser to the round-bottom flask.

  • Reaction Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Continue the reflux for 45-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 25 mL of diethyl ether and shake vigorously, venting frequently to release pressure.

    • Allow the layers to separate. The aqueous layer will be at the bottom, and the organic layer (containing the product) will be at the top.

    • Drain and discard the aqueous layer.

    • Wash the organic layer with 15 mL of 5% sodium hydroxide solution to remove any unreacted phenol.

    • Wash the organic layer with 15 mL of deionized water.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate to dry the solution. Swirl the flask until the drying agent no longer clumps together.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude anisole product.

  • Purification (Optional):

    • The crude product can be purified by simple distillation if necessary. Anisole has a boiling point of 154 °C.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of anisole from phenol.

ParameterValueNotes
Reactants
Phenol (C6H5OH)4.0 gLimiting reagent
Sodium Hydroxide (NaOH)2.0 gUsed to deprotonate phenol
Methyl Iodide (CH3I)5.0 mL (11.4 g)Methylating agent
Product
Anisole (C6H5OCH3)
Molar Mass108.14 g/mol
Theoretical Yield4.6 gBased on the amount of phenol used
AppearanceColorless to yellowish liquid
Boiling Point154 °CAt atmospheric pressure

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the Williamson ether synthesis of anisole.

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification phenol Phenol mixing Mixing and Formation of Sodium Phenoxide phenol->mixing naoh Sodium Hydroxide naoh->mixing meI Methyl Iodide reflux Reflux with Methyl Iodide meI->reflux mixing->reflux extraction Extraction with Diethyl Ether reflux->extraction washing Washing with NaOH and Water extraction->washing drying Drying with MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation product Anisole Product evaporation->product

Caption: Workflow for the synthesis of anisole.

using OCH as a chemical probe for [specific protein]

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "OCH" as a chemical probe for a specific protein has yielded no relevant results. The term "this compound" does not correspond to a known chemical probe in the scientific literature based on the conducted searches. The predominant search results refer to a company named "this compound Chemicals," which specializes in water treatment solutions and not in the development or provision of chemical probes for biological research.

Therefore, it is not possible to create the requested detailed application notes and protocols for "this compound as a a chemical probe for [specific protein]" without further clarification on the identity of "this compound."

To proceed with this request, please provide the full name of the chemical probe abbreviated as "this compound" or any additional identifying information, such as its chemical structure or the specific protein target it is used to investigate.

Once the correct identity of the chemical probe is established, the following steps will be taken to fulfill the request:

  • Targeted Literature Search: Conduct a comprehensive search of scientific databases for research articles, reviews, and protocols detailing the use of the specified chemical probe for its protein target.

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Application of Organ-on-a-Chip Technology in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organ-on-a-Chip (OOC) technology is revolutionizing the field of drug discovery and development by providing more physiologically relevant in vitro models of human organs.[1][2][3] These microfluidic devices are designed to recapitulate the key functional units of organs, incorporating 3D cell cultures, tissue-tissue interfaces, and mechanical cues like fluid flow and stretch.[2][4] When integrated with high-throughput screening (HTS), OOC technology offers a powerful platform to assess the efficacy and toxicity of drug candidates in a more predictive and efficient manner compared to traditional 2D cell cultures and animal models.[5][6] This application note provides an overview of the use of OOC in HTS, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate comparison with conventional methods.

The primary advantage of OOC systems in HTS lies in their ability to mimic the complex microenvironment of human organs, leading to more accurate predictions of drug responses.[2][3] This increased physiological relevance can help to reduce the high attrition rates of drug candidates in clinical trials. Furthermore, the miniaturized format of OOC devices significantly reduces the consumption of expensive reagents and patient-derived cells, enabling more extensive and cost-effective screening campaigns.[7]

Key Advantages of OOC in High-Throughput Screening

FeatureOrgan-on-a-Chip (OOC) HTSTraditional 2D HTS
Physiological Relevance High: 3D cell culture, co-culture of multiple cell types, mechanical forces (perfusion, stretch), and tissue-tissue interfaces.Low: Monolayer of cells on a flat, rigid surface, lacking complex interactions and mechanical cues.
Predictive Accuracy Higher predictive power for human responses to drugs and toxins.[5]Often fails to predict human responses, leading to high failure rates in clinical trials.
Reagent Consumption Low: Microfluidic channels require minimal volumes of media, compounds, and cells.High: Requires larger volumes for multi-well plates.
Throughput Moderate to High: Amenable to automation and parallelization.High: Well-established for screening large compound libraries.
Cost-Effectiveness Potentially higher initial setup cost, but lower long-term cost due to reduced reagent use and higher predictive accuracy.Lower initial setup cost, but can be more expensive in the long run due to high reagent consumption and low predictive power.
Applications Drug efficacy and toxicity testing, disease modeling, personalized medicine.[1][2]Primarily used for target identification and initial hit screening.

Experimental Protocols

High-Throughput Cytotoxicity Screening on a Liver-on-a-Chip

This protocol describes a method for assessing the cytotoxic effects of compounds on primary human hepatocytes cultured in a high-throughput liver-on-a-chip system.

Materials:

  • Liver-on-a-Chip plates (e.g., 96-well format)

  • Primary human hepatocytes

  • Hepatocyte culture medium

  • Test compounds

  • Cytotoxicity assay reagent (e.g., LDH assay kit)

  • Automated liquid handling system

  • Plate reader

Protocol:

  • Chip Preparation: Pre-coat the microfluidic channels of the Liver-on-a-Chip plates with an appropriate extracellular matrix solution (e.g., collagen I) and incubate according to the manufacturer's instructions.

  • Cell Seeding:

    • Prepare a single-cell suspension of primary human hepatocytes at a density of 2-5 x 10^6 cells/mL.

    • Using an automated liquid handler, carefully inject the cell suspension into the cell culture chamber of each chip.

    • Allow the cells to attach and form a 3D culture for 24-48 hours under continuous perfusion with culture medium at a flow rate of 30-100 µL/h.

  • Compound Treatment:

    • Prepare a dilution series of the test compounds in hepatocyte culture medium.

    • Introduce the compound solutions into the microfluidic channels at a constant flow rate for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the effluent from each chip at specified time points.

    • Transfer the effluent to a new 96-well plate.

    • Add the LDH assay reagent to each well according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control (lysed cells).

    • Generate dose-response curves and determine the IC50 value for each compound.

Drug-Induced Liver Injury (DILI) Screening on a Liver-Organoid-Chip

This protocol outlines a method for screening compounds for their potential to cause drug-induced liver injury using liver organoids cultured in a high-throughput chip-based system.[8][9][10]

Materials:

  • Liver-Organoid-Chip plates

  • Human induced pluripotent stem cell (hiPSC)-derived liver organoids

  • Organoid culture medium

  • Test compounds

  • Biochemical assay kits (e.g., Albumin, ALT, AST)

  • High-content imaging system

Protocol:

  • Chip Preparation: Prepare the Liver-Organoid-Chip plates as per the manufacturer's instructions.

  • Organoid Seeding:

    • Gently dissociate liver organoids into small clusters.

    • Resuspend the organoid clusters in organoid culture medium.

    • Seed the organoid clusters into the microchambers of the chip.

    • Culture the organoids under continuous perfusion for 5-7 days to allow for maturation.

  • Compound Exposure:

    • Introduce the test compounds at various concentrations into the culture medium and perfuse through the chips for an extended period (e.g., 7-14 days) to mimic chronic drug exposure.[8][11]

  • DILI Endpoint Analysis:

    • Biochemical Analysis: Collect the effluent from the chips at regular intervals and measure the levels of albumin (liver function), and ALT/AST (liver injury markers) using the respective assay kits.[10]

    • High-Content Imaging: At the end of the treatment period, fix and stain the organoids with fluorescent dyes to visualize cell viability, apoptosis (e.g., caspase-3/7), and steatosis (e.g., Nile Red).

    • Acquire images using a high-content imaging system and analyze the morphological and cellular changes.

  • Data Interpretation:

    • Evaluate the time- and dose-dependent effects of the compounds on liver organoid function and health.

    • Identify compounds that induce changes indicative of DILI (e.g., decreased albumin, increased ALT/AST, apoptosis, steatosis).

Visualizations

OOC_HTS_Workflow cluster_prep Chip Preparation cluster_screening High-Throughput Screening cluster_analysis Data Acquisition & Analysis chip_prep OOC Plate Preparation cell_seeding Cell Seeding chip_prep->cell_seeding compound_screening Automated Compound Dosing cell_seeding->compound_screening compound_prep Compound Library Preparation compound_prep->compound_screening data_acq Real-time Monitoring & Endpoint Assays compound_screening->data_acq data_analysis Data Analysis & Hit Identification data_acq->data_analysis hit_validation hit_validation data_analysis->hit_validation Hit Validation

Caption: General workflow for Organ-on-a-Chip based high-throughput screening.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Translocation & Gene Expression stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor Binding stimulus->receptor IKK IKK Activation receptor->IKK IkB_phos IκB Phosphorylation IKK->IkB_phos IkB_deg IκB Degradation IkB_phos->IkB_deg NFkB_release NF-κB Release IkB_deg->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation gene_expression Target Gene Expression (e.g., Cytokines, Chemokines) NFkB_translocation->gene_expression

Caption: Simplified NF-κB signaling pathway, a key inflammatory pathway studied using OOC-HTS.

OOC_in_Drug_Development cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target_id Target Identification & Validation hts High-Throughput Screening (HTS) target_id->hts hit_to_lead Hit-to-Lead hts->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt admet ADMET & Toxicology lead_opt->admet phase1 Phase I admet->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 ooc Organ-on-a-Chip Technology ooc->hts Improves relevance ooc->admet Predictive toxicology

Caption: The role of Organ-on-a-Chip technology in the drug development pipeline.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing OOC technology for high-throughput screening, comparing it to traditional 2D cell culture methods where applicable.

Table 1: Comparison of Throughput and Reagent Consumption

ParameterOOC-HTSTraditional 2D HTS (96-well)Reference
Number of Compounds Screened 10s to 100s per plate100s to 1000s per plate-
Cell Number per Condition 1,000 - 10,0005,000 - 50,000-
Reagent Volume per Condition 1 - 10 µL100 - 200 µL-
Assay Time per Plate 24 - 72 hours24 - 72 hours-

Table 2: Performance Metrics in Drug-Induced Liver Injury (DILI) Assays

ParameterOOC-HTS (Liver-Organoid-Chip)2D Hepatocyte CultureReference
Acetaminophen IC50 ~5-10 mM>20 mM[8]
Fialuridine (FIAU) IC50 ~1 µM>10 µM[8]
Albumin Secretion Maintained for >28 daysDeclines after 7 days[8][11]
CYP450 Activity Maintained for >28 daysDeclines rapidly[8][10]
ALT/AST Release upon Toxin Exposure Significant increaseModerate increase[10]

Conclusion

Organ-on-a-Chip technology integrated with high-throughput screening represents a significant advancement in preclinical drug discovery. By providing more physiologically relevant models of human organs, OOC-HTS platforms offer the potential to improve the prediction of drug efficacy and toxicity, thereby reducing the reliance on animal testing and decreasing the high attrition rates in clinical trials.[5][6] The detailed protocols and quantitative data presented in this application note demonstrate the practical application and advantages of this technology for researchers, scientists, and drug development professionals. As the technology continues to mature and become more accessible, its adoption is expected to accelerate the development of safer and more effective therapeutics.

References

Detecting 25-Hydroxycholesterol (OCH) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 25-hydroxycholesterol (OCH), a critical oxysterol involved in cholesterol metabolism and immune regulation, in various biological samples. The following sections offer a comprehensive overview of the most common analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to 25-Hydroxycholesterol (this compound)

25-hydroxycholesterol is an oxidized derivative of cholesterol produced by the enzyme cholesterol 25-hydroxylase (CH25H). It plays a significant role in lipid homeostasis by suppressing the activity of Sterol Regulatory Element-Binding Proteins (SREBPs) and activating Liver X Receptors (LXRs). Dysregulation of this compound levels has been implicated in various pathological conditions, including atherosclerosis, neurodegenerative diseases, and inflammatory disorders. Accurate and robust methods for this compound quantification are therefore essential for both basic research and clinical drug development.

Quantitative Data Summary

The following table summarizes representative concentrations of 25-hydroxycholesterol found in human plasma and cerebrospinal fluid (CSF) as determined by various mass spectrometry-based methods. These values can serve as a reference for expected physiological ranges.

Biological MatrixAnalyteMethodMean Concentration (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human Plasma25-HydroxycholesterolUPLC-MS/MS14.8 ± 4.90.25
Human Plasma25-HydroxycholesterolLC-MS/MS12.30.05-1 (plasma range)
Human Plasma25-HydroxycholesterolLC-ESI-MS/MS15.30.25-1 (plasma range)
Human CSF25-HydroxycholesterolLC-MS/MS0.070.005-0.1 (CSF range)
Human CSF25-HydroxycholesterolLC-ESI-MS/MS0.080.01-0.25 (CSF range)

Signaling Pathways Involving 25-Hydroxycholesterol

This compound is a key signaling molecule that modulates cholesterol homeostasis through its interaction with the SREBP and LXR pathways.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SREBP SREBP SCAP_SREBP SCAP-SREBP Complex SCAP->SCAP_SREBP SREBP->SCAP_SREBP Insig Insig Insig->SCAP_SREBP retains in ER This compound 25-Hydroxycholesterol This compound->Insig binds S1P S1P SCAP_SREBP->S1P transport blocked by This compound-Insig S2P S2P S1P->S2P cleavage nSREBP nSREBP (active) S2P->nSREBP cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE binds Chol_synthesis Cholesterol Synthesis Genes SRE->Chol_synthesis activates transcription

SREBP Pathway Regulation by this compound.

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus OCH_cyto 25-Hydroxycholesterol LXR LXR OCH_cyto->LXR binds and activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE Liver X Receptor Response Element (LXRE) LXR_RXR->LXRE binds Target_genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_genes activates transcription

LXR Pathway Activation by this compound.

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices.

Experimental Workflow:

LCMS_Workflow Sample Biological Sample (Plasma, Serum, Tissue Homogenate) Spike Spike with Internal Standard (e.g., d7-25-OHC) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) Spike->Extraction Derivatization Derivatization (optional) (e.g., Picolinoyl) Extraction->Derivatization LC_Separation UPLC/HPLC Separation (C18 Column) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

LC-MS/MS Workflow for this compound Analysis.

Protocol:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or serum, add an internal standard (e.g., 25-hydroxycholesterol-d7).

    • Perform a liquid-liquid extraction using 1 mL of a hexane:isopropanol (3:2, v/v) mixture.

    • Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended for Increased Sensitivity):

    • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., picolinoyl chloride in pyridine).

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from 60% to 100% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • This compound Transition: Monitor a specific precursor-to-product ion transition (e.g., for the picolinoyl derivative).

      • Internal Standard Transition: Monitor the corresponding transition for the deuterated internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for this compound analysis, often requiring derivatization to increase the volatility of the analyte.

Protocol:

  • Sample Preparation and Extraction:

    • Follow the same liquid-liquid extraction procedure as for LC-MS/MS.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode with Selected Ion Monitoring (SIM).

      • This compound Ions: Monitor characteristic fragment ions of the this compound-TMS derivative.

      • Internal Standard Ions: Monitor the corresponding ions for the deuterated internal standard derivative.

  • Quantification:

    • Perform quantification as described for the LC-MS/MS method using a standard curve prepared with derivatized standards.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and less instrument-intensive alternative for this compound quantification, typically based on a competitive immunoassay format.[1]

Protocol (Based on a typical competitive ELISA kit):

  • Principle:

    • The microplate is pre-coated with this compound. This compound in the sample or standard competes with the coated this compound for binding to a biotinylated anti-OCH antibody. The amount of bound antibody is then detected using an avidin-HRP conjugate and a colorimetric substrate. The signal is inversely proportional to the amount of this compound in the sample.[1]

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Add the biotinylated anti-OCH antibody to each well and incubate.

    • Wash the plate to remove unbound components.

    • Add Avidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate solution and incubate for color development.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantification:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

References

Application of Fluorescent Probes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Note on "OCH": The term "this compound" is not a standard designation for a specific fluorescent probe or a technique in fluorescence microscopy. In chemical nomenclature, "-OCH₃" represents a methoxy group. While many fluorescent molecules contain methoxy groups as part of their structure to modulate their spectral properties, "this compound" itself does not refer to a particular fluorophore. This document provides a general overview and protocols for the application of common fluorescent probes in fluorescence microscopy.

Introduction

Fluorescence microscopy is a powerful imaging technique that allows for the specific visualization of molecules and structures within cells and tissues.[1][2] This is achieved by using fluorescent probes, which are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength.[3] This phenomenon, known as fluorescence, enables high-contrast imaging of targets of interest.[3] Fluorescent probes can be small organic dyes, fluorescent proteins, or quantum dots, each with unique properties and applications.[4]

Application Notes

Fluorescent probes are indispensable tools in biological research and drug development. Their applications include:

  • Cellular Imaging: Visualizing the localization and dynamics of specific proteins, organelles, and other cellular components.[2]

  • Immunofluorescence (IF): Using fluorescently labeled antibodies to detect specific antigens within a sample.[5]

  • Live-Cell Imaging: Observing dynamic cellular processes in real-time, such as cell signaling, trafficking, and division.[6][7]

  • High-Throughput Screening (HTS): In drug discovery, fluorescent probes are used to screen large libraries of compounds for their effects on cellular targets.

  • Super-Resolution Microscopy: Enabling the visualization of cellular structures at resolutions beyond the diffraction limit of light.

The choice of a fluorescent probe depends on the specific application, the target of interest, and the available microscopy instrumentation. Key properties to consider are the excitation and emission spectra, quantum yield, photostability, and specificity.

Quantitative Data of Common Fluorophores

The selection of appropriate fluorophores is critical for successful multi-color imaging to minimize spectral overlap. Below is a table summarizing the properties of some commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
DAPI 35846127,0000.92
FITC 49551780,0000.32
TRITC 55757685,0000.28
Alexa Fluor 488 49551971,0000.92
Alexa Fluor 555 555565150,0000.10
Alexa Fluor 647 650668239,0000.33
Cy3 550570150,0000.15
Cy5 649670250,0000.20

Experimental Protocols

1. Protocol for Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for labeling a target protein in fixed cells using primary and secondary antibodies.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

2. Protocol for Live-Cell Imaging with a Fluorescent Dye

This protocol describes the general steps for labeling and imaging live cells with a cell-permeable fluorescent dye.

Materials:

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Cell-permeable fluorescent dye (e.g., Hoechst 33342 for DNA, MitoTracker for mitochondria)

  • Cells cultured in a glass-bottom dish or chamber slide

Procedure:

  • Cell Preparation: Culture cells in a suitable imaging vessel. Ensure the cells are healthy and at an appropriate density for imaging.

  • Dye Loading: Prepare a working solution of the fluorescent dye in the live-cell imaging medium at the recommended concentration.

  • Staining: Replace the culture medium with the dye-containing medium and incubate the cells for the recommended time (typically 15-30 minutes) at 37°C in a CO₂ incubator. Protect the cells from light during incubation.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove excess dye.

  • Imaging: Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (to maintain temperature, humidity, and CO₂ levels).

  • Image Acquisition: Acquire images using the appropriate excitation and emission filters for the chosen dye. Use the lowest possible laser power and exposure time to minimize phototoxicity.

Visualizations

Jablonski_Diagram cluster_0 Ground State (S0) cluster_1 Excited Singlet State (S1) cluster_2 Triplet State (T1) S0 S0 S1_vibrational Higher Vibrational Levels S0->S1_vibrational Absorption S1 S1 S1_vibrational->S1 Vibrational Relaxation (non-radiative) S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing (non-radiative) T1->S0 Phosphorescence (non-radiative)

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Fluorescent Secondary Antibody Incubation wash2 Wash secondary_ab->wash2 wash1->secondary_ab mount Mount on Slide wash2->mount wash3 Wash image Fluorescence Microscopy mount->image

Caption: A typical workflow for an immunofluorescence staining experiment.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression

Caption: A simplified signaling pathway that can be visualized using fluorescence microscopy.

References

Application Notes and Protocols for Isotopic Labeling of Oxidized Carbohydrates (O-GlcNAc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of O-GlcNAc (O-linked β-N-acetylglucosamine), a key post-translational modification of nuclear and cytoplasmic proteins. Accurate and robust labeling techniques are crucial for the quantitative analysis of O-GlcNAcylation dynamics in various biological processes and for the development of novel therapeutics targeting this modification.

Introduction to O-GlcNAc Isotopic Labeling

O-GlcNAcylation is a dynamic and reversible post-translational modification that plays a critical role in cellular signaling, transcription, and metabolism.[1] To study the intricate dynamics of O-GlcNAcylation, several isotopic labeling strategies have been developed. These methods enable the incorporation of stable isotopes into the O-GlcNAc moiety, facilitating its detection and quantification by mass spectrometry. The primary techniques for isotopic labeling of O-GlcNAc include metabolic labeling, chemoenzymatic labeling, and chemical labeling via oxidation and reduction.

I. Metabolic Labeling of O-GlcNAc with Stable Isotopes

Metabolic labeling is a powerful technique for introducing stable isotopes into O-GlcNAc moieties in vivo. This is achieved by culturing cells in a medium containing a stable isotope-labeled precursor, which is then incorporated into the hexosamine biosynthetic pathway (HBP) and ultimately into O-GlcNAc.

Application Note: Quantitative Analysis of O-GlcNAc Turnover

Metabolic labeling with stable isotopes, such as 13C-glucose, allows for the determination of O-GlcNAcylation turnover rates on specific proteins. By switching from a "light" (12C) to a "heavy" (13C) glucose medium, the rate of incorporation of the heavy isotope into O-GlcNAc can be monitored over time using quantitative mass spectrometry. This approach provides valuable insights into the dynamic nature of O-GlcNAcylation in response to various stimuli or in different disease states.

Protocol: Metabolic Labeling of O-GlcNAc in Cultured Cells using 13C-Glucose

Materials:

  • Cell culture medium (glucose-free)

  • Dialyzed fetal bovine serum (FBS)

  • 12C-glucose (light)

  • 13C6-glucose (heavy)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture Preparation: Culture cells to be analyzed in their standard growth medium. For suspension cells, aim for a density of 0.5 x 106 cells/mL. For adherent cells, grow to ~70-80% confluency.

  • Adaptation to Light Medium: For SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)-based approaches, adapt the cells to a "light" medium containing 12C-glucose for at least five cell divisions to ensure complete incorporation of the light isotope.

  • Isotope Labeling:

    • Remove the light medium and wash the cells twice with sterile PBS.

    • Add the "heavy" medium containing 13C6-glucose at the same concentration as the light glucose.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the heavy isotope.

  • Cell Lysis:

    • At each time point, harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • Downstream Analysis: The protein lysates are now ready for downstream applications, such as enrichment of O-GlcNAcylated proteins and analysis by mass spectrometry.

Quantitative Data Summary:

ParameterValueReference
Mass shift for 13C6-GlcNAc+6.018 Da[2]
Mass shift for 13C8-GlcNAc (from 13C-acetyl-CoA)+8.024 Da[2]

II. Chemoenzymatic Labeling of O-GlcNAc

Chemoenzymatic labeling offers a highly specific method for tagging O-GlcNAc residues on proteins in vitro. This technique utilizes a mutant galactosyltransferase enzyme (Y289L GalT) that can transfer a galactose analog containing a chemical reporter (e.g., an azide) from a UDP-galactose analog to the C4 position of O-GlcNAc.[3] The incorporated chemical reporter can then be conjugated to a biotin or fluorescent probe via click chemistry, enabling enrichment and detection.

Application Note: Site-Specific Identification of O-GlcNAcylated Proteins

Chemoenzymatic labeling is particularly useful for identifying the specific sites of O-GlcNAcylation on proteins. By labeling O-GlcNAc residues with a biotin tag, the modified proteins or peptides can be enriched using streptavidin affinity chromatography. Subsequent analysis by mass spectrometry allows for the precise mapping of O-GlcNAcylation sites.

Protocol: Chemoenzymatic Labeling of O-GlcNAcylated Proteins

Materials:

  • Protein lysate

  • Mutant β-1,4-galactosyltransferase 1 (Y289L GalT)

  • UDP-N-azidoacetylgalactosamine (UDP-GalNAz)

  • 100 mM HEPES buffer (pH 7.9)

  • 100 mM MnCl2

  • PNGase F (for removing N-linked glycans, optional)

  • Alkyne-biotin or alkyne-fluorophore probe

  • Copper(I)-catalyst for Click Chemistry (e.g., CuSO4 and a reducing agent like sodium ascorbate)

Procedure:

  • Protein Lysate Preparation: Prepare a protein lysate as described in the metabolic labeling protocol.

  • (Optional) N-glycan Removal: To improve the specificity for O-GlcNAc, treat the lysate with PNGase F to remove N-linked glycans that may have terminal GlcNAc residues.

  • Chemoenzymatic Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • Protein lysate (e.g., 1 mg)

      • 10X Reaction Buffer (final concentration: 10 mM HEPES, 1 mM MnCl2)

      • Y289L GalT (e.g., 2 µg)

      • UDP-GalNAz (final concentration: 100 µM)

    • Adjust the final volume with nuclease-free water.

    • Incubate the reaction at 4°C for 16 hours.[3]

  • Click Chemistry Reaction:

    • To the labeling reaction, add the alkyne-biotin or alkyne-fluorophore probe.

    • Add the copper(I) catalyst according to the manufacturer's instructions.

    • Incubate at room temperature for 1-2 hours.

  • Downstream Analysis: The biotin- or fluorophore-labeled proteins are now ready for enrichment (e.g., with streptavidin beads) or direct detection by western blot or fluorescence imaging.

III. Chemical Labeling of O-GlcNAc via Periodate Oxidation and Reduction

This chemical labeling method involves the oxidation of the cis-diol groups within the O-GlcNAc moiety using sodium periodate, which generates aldehyde groups. These aldehydes can then be reduced with an isotopically labeled reducing agent, such as tritiated sodium borohydride (NaB[3H]4), to introduce a radioactive label.

Application Note: Global Quantification of O-GlcNAcylation Levels

The periodate oxidation and reduction method is a straightforward approach for assessing the total or global levels of O-GlcNAcylation in a sample. The amount of incorporated radioactivity is proportional to the number of accessible O-GlcNAc residues, providing a quantitative measure of overall O-GlcNAcylation.

Protocol: Periodate Oxidation and Isotopic Reduction of O-GlcNAcylated Proteins

Materials:

  • Glycoprotein sample

  • Oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Sodium meta-periodate (NaIO4)

  • Sodium borohydride (NaBH4) or tritiated sodium borohydride (NaB[3H]4)

  • PBS

Procedure:

  • Periodate Oxidation:

    • Dissolve the glycoprotein sample in oxidation buffer.

    • Add freshly prepared sodium meta-periodate to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use 1 mM; for more general carbohydrate oxidation, use 10 mM.[4]

    • Incubate the reaction in the dark for 1 hour at 4°C.[5]

  • Quenching the Reaction: Stop the oxidation by adding a quenching agent, such as glycerol, and incubate for 10-15 minutes.

  • Buffer Exchange: Remove excess periodate and byproducts by dialysis or using a desalting column, exchanging the buffer to one suitable for the reduction step (e.g., PBS, pH 7.4).

  • Isotopic Reduction:

    • Add NaB[3H]4 to the oxidized glycoprotein solution. The exact amount will depend on the specific activity of the reagent and the desired level of labeling.

    • Incubate for 30 minutes to 1 hour at room temperature.[5]

  • Removal of Excess Reagent: Remove unreacted borohydride by dialysis or a desalting column.

  • Quantification: The amount of incorporated radioactivity can be determined by liquid scintillation counting.

Experimental Workflows and Signaling Pathways

Workflow for Quantitative O-GlcNAc Proteomics using SILAC

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase light_culture Cell Culture ('Light' Medium + 12C-Arg/Lys) treatment_light Experimental Treatment (e.g., Control) light_culture->treatment_light heavy_culture Cell Culture ('Heavy' Medium + 13C-Arg/Lys) treatment_heavy Experimental Treatment (e.g., Drug) heavy_culture->treatment_heavy mix Mix Cell Lysates (1:1) treatment_light->mix treatment_heavy->mix enrichment Enrichment of O-GlcNAc Proteins/Peptides mix->enrichment ms LC-MS/MS Analysis enrichment->ms quant Protein Identification & Quantification ms->quant

Caption: SILAC-based quantitative proteomics workflow for O-GlcNAc analysis.

Workflow for Chemoenzymatic Labeling and Enrichment

Chemoenzymatic_Workflow lysate Protein Lysate labeling Chemoenzymatic Labeling (Y289L GalT + UDP-GalNAz) lysate->labeling click Click Chemistry (Alkyne-Biotin) labeling->click enrich Streptavidin Affinity Enrichment click->enrich digest On-bead Trypsin Digestion enrich->digest elute Elution of O-GlcNAc Peptides digest->elute ms LC-MS/MS Analysis elute->ms

Caption: Chemoenzymatic labeling and enrichment workflow for O-GlcNAc proteomics.

O-GlcNAc Crosstalk with Phosphorylation in Insulin Signaling

Insulin_Signaling cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS P PI3K PI3K IRS->PI3K IRS->PI3K Inhibition Akt Akt PI3K->Akt P GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Akt->GLUT4 Inhibition Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake OGT OGT OGT->IRS O-GlcNAc OGT->Akt O-GlcNAc P P GlcNAc O-GlcNAc Insulin Insulin Insulin->IR

References

Application Notes and Protocols for n-Octyl-β-D-glucopyranoside (OCH) in Co-immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of n-Octyl-β-D-glucopyranoside (OCH), a non-ionic detergent, in co-immunoprecipitation (co-IP) experiments. These guidelines are intended to assist in the study of protein-protein interactions, particularly for membrane-associated protein complexes.

Application Notes

n-Octyl-β-D-glucopyranoside (also known as Octylglucoside or OG) is a gentle, non-ionic detergent widely employed for the solubilization of membrane-bound proteins while preserving their native structure and interactions. Its utility in co-immunoprecipitation (co-IP) stems from its ability to disrupt lipid bilayers to release membrane proteins without denaturing protein complexes, a critical requirement for studying protein-protein interactions.

Key Properties of this compound Relevant to Co-IP:

  • Gentle Solubilization: this compound effectively solubilizes membrane proteins by forming micelles around their hydrophobic transmembrane domains, thereby extracting them from the lipid bilayer in a soluble form.[1]

  • Preservation of Protein Interactions: As a non-ionic detergent, this compound is less harsh than ionic detergents (e.g., SDS) and is less likely to disrupt the non-covalent interactions between proteins within a complex.

  • High Critical Micelle Concentration (CMC): this compound has a high CMC of 20-25 mM, which facilitates its removal by dialysis. This is advantageous when the detergent needs to be removed for downstream applications.

  • Well-defined Chemical Structure: Its defined structure and small, uniform micelles contribute to reproducible experimental outcomes.

Considerations for Using this compound in Co-IP:

  • Optimization is Crucial: The optimal concentration of this compound can vary depending on the specific protein complex and cell type. It is essential to empirically determine the lowest concentration of this compound that provides adequate solubilization while minimizing the disruption of protein-protein interactions.

  • Potential for Interference: While generally mild, this compound can, in some cases, interfere with antibody-antigen binding. Therefore, it is important to validate the immunoprecipitation of the target protein in the presence of the chosen this compound concentration.

  • Compatibility with Downstream Analysis: this compound is compatible with various downstream analyses, including Western blotting and mass spectrometry. However, for mass spectrometry, it is crucial to remove the detergent before analysis, as it can interfere with ionization.

Experimental Protocols

This section provides a detailed protocol for co-immunoprecipitation of a target membrane protein and its interacting partners using this compound for cell lysis.

Materials and Reagents
  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside (this compound), Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. Note: The optimal this compound concentration may need to be titrated (e.g., 0.5% - 2%).

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) n-Octyl-β-D-glucopyranoside (this compound). Note: The salt concentration can be adjusted (e.g., up to 500 mM NaCl) to reduce non-specific binding.

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine elution).

  • Antibody specific to the target protein (bait).

  • Protein A/G magnetic beads or agarose resin.

  • Isotype control IgG.

Protocol
  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 1:4 (pellet volume:buffer volume).

    • Incubate on a rotator for 30-60 minutes at 4°C to allow for complete lysis.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube. This is the protein lysate.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To a sufficient volume of protein lysate (e.g., 1 mg), add Protein A/G beads that have been pre-equilibrated in Lysis Buffer.

    • Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against the target protein (bait). As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.

    • Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

    • Resuspend the beads in 1 ml of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins. With each wash, transfer the bead slurry to a new tube to minimize background.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer.

      • For denaturing elution (for Western blot): Add 2X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

      • For non-denaturing elution (for functional assays or mass spectrometry): Add 0.1 M Glycine-HCl and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.

    • The eluted sample is now ready for downstream analysis.

Data Presentation

Quantitative data from co-IP experiments, especially when coupled with mass spectrometry, is crucial for identifying bona fide interaction partners. The data is typically presented in tables that list the identified proteins, along with quantitative metrics that indicate the specificity and relative abundance of the interaction.

Table 1: Example of Quantitative Mass Spectrometry Data from a Co-IP Experiment

Protein ID (UniProt)Gene NameProtein DescriptionSpectral Counts (Bait IP)Spectral Counts (IgG Control)Fold Change (Bait/IgG)P-value
P01234BAIT1Bait Protein 1150275.0<0.001
Q56789PREY1Prey Protein 185185.0<0.001
P98765PREY2Prey Protein 2420-<0.01
Q12345NONSPEC1Non-specific Protein 1541.25>0.05

This table is a hypothetical example to illustrate data presentation. Specific quantitative values will vary based on the experimental system and mass spectrometry platform.

Mandatory Visualization

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway involving a membrane receptor, an adaptor protein, and a downstream kinase, which could be investigated using co-IP with this compound.

cluster_membrane Plasma Membrane Receptor Membrane Receptor (Bait Protein) Adaptor Adaptor Protein (Prey Protein 1) Receptor->Adaptor Kinase Downstream Kinase (Prey Protein 2) Adaptor->Kinase Response Cellular Response Kinase->Response

A hypothetical signaling pathway involving a membrane receptor.

Experimental Workflow Diagram

This diagram outlines the key steps of the co-immunoprecipitation workflow using this compound.

start Start: Cell Culture lysis Cell Lysis with This compound Lysis Buffer start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation (Bait Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution of Protein Complex wash->elution analysis Downstream Analysis (Western Blot / Mass Spec) elution->analysis

Co-immunoprecipitation workflow using this compound detergent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting OCH Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with OCH, a representative hydrophobic compound, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility often low? A1: this compound represents a class of organic compounds characterized by significant hydrophobicity. The low aqueous solubility is primarily due to the molecular structure, which is dominated by non-polar regions, making it difficult for water molecules to surround and solvate them.[1] The principle of "like dissolves like" dictates that non-polar molecules, such as this compound, tend to have poor solubility in polar solvents like water.[2]

Q2: What are the primary factors that influence the solubility of this compound? A2: The key factors affecting the solubility of hydrophobic compounds like this compound include:

  • pH: For ionizable compounds, pH is a critical factor. The solubility of weakly acidic or basic drugs can be significantly altered by adjusting the pH of the solution.[1][3][4]

  • Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[5][6][7]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic solutes.[1][8][9]

  • Particle Size: Reducing the particle size of the compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate and increased apparent solubility.[1][10][11]

  • Presence of Excipients: Formulation aids like surfactants, cyclodextrins, and other complexing agents can significantly enhance solubility.[12][13][14]

Q3: What are the most common strategies for enhancing the aqueous solubility of this compound? A3: Several techniques are employed to improve the solubility of poorly water-soluble drugs.[15] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) and modification of the crystal form (using amorphous forms instead of crystalline) can enhance dissolution.[15][16]

  • Chemical Modifications: Methods such as salt formation for ionizable drugs, or creating co-crystals, fall under this category.[10][15]

  • Formulation Approaches: This is the most common strategy and includes the use of co-solvents, surfactants (micellar solubilization), and complexation with agents like cyclodextrins.[12][14][15][17]

Troubleshooting Guide

Q4: My this compound compound precipitates when I add my aqueous buffer. What should I do? A4: This is a common issue when a concentrated stock solution of a hydrophobic compound (often in a solvent like DMSO or ethanol) is diluted into an aqueous medium.[14]

  • Initial Check: Verify the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution. For cell-based assays, the concentration of DMSO should typically be kept low (e.g., <0.1% to 1%) to avoid cellular toxicity.[14]

  • Troubleshooting Steps:

    • Reduce Concentration: Your target concentration of this compound may be above its solubility limit in the final medium. Try working with a lower final concentration.

    • Modify the Solvent System: Consider using a co-solvent system by including a non-toxic, water-miscible solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution.[14]

    • Adjust pH: If this compound has an ionizable group, adjusting the pH of the buffer can dramatically increase solubility. For a weakly basic compound, lowering the pH will increase solubility; for a weakly acidic compound, raising the pH will increase solubility.[18][19]

    • Use a Solubilizing Excipient: Incorporate a solubilizing agent such as a non-ionic surfactant (e.g., Polysorbate 20) or a cyclodextrin (e.g., HP-β-CD) in your aqueous medium before adding the this compound stock solution.[12][14]

Q5: I am observing inconsistent results in my experiments, which I suspect are due to poor solubility. How can I confirm this? A5: Inconsistent results are a hallmark of working with a compound near or above its solubility limit, where it may be partially precipitated.

  • Visual Inspection: Carefully inspect your solutions for any signs of cloudiness, particulates, or film on the surface of the container. This should be done against a dark background with good lighting.

  • Filtration Test: Prepare your this compound solution and pass it through a 0.22 µm syringe filter. Measure the concentration of this compound in the filtrate (e.g., using UV-Vis spectroscopy or HPLC). A significant drop in concentration after filtration indicates that the compound was not fully dissolved.

  • Equilibrium Solubility Measurement: Perform a shake-flask solubility measurement to determine the equilibrium solubility of this compound in your specific medium. This will give you a definitive upper concentration limit for your experiments.[20]

Q6: Can changing the temperature of my solution help with this compound solubility? A6: Yes, but with caveats. For most solid compounds, solubility increases with temperature.[7] You can try gently warming the solution to aid dissolution. However, be aware of the following:

  • Compound Stability: Ensure that this compound is stable at elevated temperatures and will not degrade.

  • Precipitation upon Cooling: If the solution is saturated at a higher temperature, the compound may precipitate out as it cools to room temperature or experimental temperature (e.g., 37°C).[5]

  • Relevance to Experiment: The solubility should be established at the temperature at which the experiment will be conducted.[20]

Visual Guide: Troubleshooting Workflow for this compound Solubility

G start Start: this compound Precipitation or Inconsistent Results check_conc Is this compound concentration below known solubility limit? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc No is_ionizable Is this compound an ionizable compound? check_conc->is_ionizable Yes retest Prepare New Solution & Retest reduce_conc->retest adjust_ph Adjust pH of Aqueous Solution (Lower for bases, higher for acids) is_ionizable->adjust_ph Yes add_cosolvent Incorporate a Co-solvent (e.g., Ethanol, PEG 400) is_ionizable->add_cosolvent No adjust_ph->retest use_excipient Use a Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) add_cosolvent->use_excipient Still Issues add_cosolvent->retest Issue Resolved use_excipient->retest end Problem Solved retest->end

Caption: A logical workflow for troubleshooting common this compound solubility issues.

Quantitative Solubility Data

The following table summarizes hypothetical but representative data for the aqueous solubility of a model hydrophobic compound, "this compound," under various conditions.

ConditionParameterValueThis compound Solubility (µg/mL)Fold Increase
Control pH 7.4 Buffer-0.51.0x
pH Adjustment pH 5.0 Buffer(Assuming this compound is a weak base)50100x
pH 9.0 Buffer(Assuming this compound is a weak base)0.20.4x
Co-solvency 10% Ethanolin pH 7.4 Buffer510x
20% PEG 400in pH 7.4 Buffer2550x
Complexation 2% HP-β-CDin pH 7.4 Buffer4080x
Temperature 37°Cin pH 7.4 Buffer0.81.6x
4°Cin pH 7.4 Buffer0.20.4x

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific aqueous medium.[20]

Methodology:

  • Preparation: Add an excess amount of solid this compound powder to a series of glass vials containing the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.[20]

  • Sampling: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove any fine particulates.

  • Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Confirmation: The concentration measured represents the equilibrium solubility of this compound in that medium. Confirm that a solid pellet was visible before sampling to ensure saturation was achieved.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol describes how to prepare a solution of this compound using hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a solubilizing agent. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules to form water-soluble inclusion complexes.[12][21][22]

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in the desired aqueous buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Complexation: While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise. The molar ratio of this compound to cyclodextrin is a critical parameter and may need optimization (a 1:1 molar ratio is a common starting point).[13]

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for several hours (or overnight) to ensure the formation of the inclusion complex.

  • Clarification: The resulting solution should be clear. If any precipitation is observed, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.

  • Quantification: The concentration of the solubilized this compound in the final solution should be confirmed via an appropriate analytical method (e.g., HPLC).

Visual Guide: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 1. Components cluster_1 2. Complexation This compound Hydrophobic this compound (Poorly Soluble) Complex This compound-CD Inclusion Complex (Water Soluble) This compound->Complex Enters Cavity CD Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates This compound H2O Aqueous Solution (Water)

Caption: Encapsulation of a hydrophobic this compound molecule by a cyclodextrin.

Visual Guide: Effect of pH on Solubility of a Weakly Basic this compound

G cluster_high_ph High pH (Basic/Neutral Solution) cluster_low_ph Low pH (Acidic Solution) OCH_neutral This compound (Neutral Form) - Hydrophobic - Poorly Soluble Precipitate This compound Precipitates OCH_neutral->Precipitate Low Solubility OCH_protonated This compound-H+ (Protonated Form) - Charged (Ionic) - Water Soluble OCH_neutral->OCH_protonated Equilibrium Shift (Le Chatelier's Principle) Dissolved This compound Dissolves OCH_protonated->Dissolved High Solubility

Caption: pH effect on a basic compound's solubility via protonation.

References

how to improve the stability of OCH in solution

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher, Scientist, or Drug Development Professional,

To provide you with the most accurate and relevant technical support regarding the stability of "OCH" in solution, we require a more specific definition of the molecule you are working with. The acronym "this compound" is broad and can refer to a number of different chemical entities.

For example, "this compound" could potentially refer to:

  • A methoxy group (-OCH₃) in a larger molecule.

  • A specific compound or drug candidate abbreviated as this compound.

To ensure our troubleshooting guides and FAQs are tailored to your specific experimental needs, please provide the full chemical name or structure of "this compound".

Once you provide this clarification, we will be able to generate a comprehensive technical support center that includes:

  • Troubleshooting Guides addressing common stability issues.

  • Frequently Asked Questions (FAQs) for quick reference.

  • Quantitative Data summarized in tables for easy comparison of stability under various conditions.

  • Detailed Experimental Protocols for key stability-indicating assays.

  • Visual Diagrams of degradation pathways and experimental workflows using Graphviz (DOT language) to enhance understanding.

We look forward to assisting you further.

Optimizing OCH Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing OCH (α-galactosylceramide) concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from α-GalCer?

This compound is a synthetic analog of α-galactosylceramide (α-GalCer). Both are potent activators of invariant Natural Killer T (iNKT) cells, a specialized T cell subset that recognizes glycolipid antigens presented by the CD1d molecule. The primary difference lies in their resulting immune response. While α-GalCer typically induces a mixed Th1 and Th2 cytokine profile (producing both IFN-γ and IL-4), this compound is known to preferentially induce a Th2-biased response, characterized by higher levels of IL-4, IL-5, and IL-13, with minimal IFN-γ production.

Q2: What is the optimal concentration of this compound to use in my assay?

The optimal concentration of this compound is highly dependent on the specific cell type, assay duration, and the desired endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. See the table below for general recommendations.

Q3: Can this compound be toxic to cells?

High concentrations of any stimulating agent can potentially lead to activation-induced cell death (AICD) or other cytotoxic effects. It is recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of this compound for your specific cell type and assay duration.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in a vehicle like DMSO to create a stock solution, which can then be further diluted in culture medium. It is important to follow the manufacturer's instructions for storage to ensure its stability and activity. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No iNKT Cell Activation

Possible Causes:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a detectable response.

  • Poor Antigen Presentation: Insufficient expression of CD1d on antigen-presenting cells (APCs) or improper loading of this compound onto CD1d.

  • Low Frequency of iNKT Cells: The starting cell population (e.g., PBMCs) may have a very low percentage of iNKT cells.

  • Inactive this compound Reagent: The this compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a titration experiment with a wide range of this compound concentrations (e.g., 1 pg/mL to 1000 ng/mL).

  • Use Professional APCs: If using PBMCs, consider isolating monocytes and differentiating them into dendritic cells (DCs), which are potent APCs for iNKT cells.

  • Enrich for iNKT Cells: If the iNKT cell frequency is low, consider using magnetic bead-based enrichment to increase their percentage in the starting population.

  • Verify Reagent Activity: Test the this compound on a positive control cell line known to respond to iNKT cell agonists.

  • Check for Proper Vehicle Control: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not inhibiting the cellular response.

Issue 2: Unexpected Cytokine Profile (e.g., High IFN-γ with this compound)

Possible Causes:

  • Contamination: Contamination of cell cultures with endotoxin (LPS) can lead to non-specific activation of other immune cells and a Th1-skewed cytokine response.

  • High this compound Concentration: Very high concentrations of this compound may lead to a less specific activation pattern.

  • Presence of Other Stimuli: Other components in the culture medium or co-culture system may be contributing to Th1 cytokine production.

Troubleshooting Steps:

  • Test for Endotoxin: Use an LAL assay to check for endotoxin contamination in all reagents and culture media.

  • Re-optimize this compound Concentration: Perform a dose-response curve to identify the concentration that gives the desired Th2-biased response.

  • Simplify the System: If in a co-culture system, test the effect of this compound on isolated iNKT cells to confirm their intrinsic response.

  • Use High-Quality Reagents: Ensure all media, sera, and supplements are from a reputable source and tested for low endotoxin levels.

Issue 3: High Background in Cytokine Assays

Possible Causes:

  • Non-specific Antibody Binding: In ELISA or flow cytometry-based cytokine assays, the detection antibodies may be binding non-specifically.

  • Cell Stress: Stressed or unhealthy cells may spontaneously release cytokines.

  • Serum Components: The serum used in the culture medium may contain factors that stimulate cytokine release or interfere with the assay.

Troubleshooting Steps:

  • Optimize Blocking Steps: Increase the concentration or duration of the blocking step in your assay protocol.

  • Ensure Cell Viability: Check cell viability before and after the assay using a method like trypan blue exclusion or a viability dye.

  • Heat-Inactivate Serum: Heat-inactivating the serum before use can reduce non-specific stimulation.

  • Include Proper Controls: Always include an unstimulated control (cells with vehicle only) to determine the baseline cytokine levels.

Issue 4: High Cell Death or Cytotoxicity

Possible Causes:

  • Excessive this compound Concentration: High concentrations of this compound can induce activation-induced cell death (AICD) in iNKT cells.

  • Vehicle Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.

  • Suboptimal Culture Conditions: Poor culture conditions can lead to cell death.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use an LDH release assay or a viability stain to determine the cytotoxic concentration of this compound.

  • Titrate the Vehicle: Ensure the final concentration of the vehicle in the culture is below the toxic threshold for your cells.

  • Optimize Culture Conditions: Ensure proper cell density, media formulation, and incubation conditions.

Data Presentation

Table 1: Recommended this compound Concentration Ranges for Different Cell-Based Assays

Cell TypeAssay TypeRecommended this compound Concentration RangeIncubation TimeExpected Outcome
Human PBMCsCytokine Release10 - 200 ng/mL24 - 72 hoursIL-4, IL-5, IL-13 production
Isolated Human iNKT CellsProliferation1 - 50 ng/mL48 - 96 hoursIncreased cell number
Co-culture with Dendritic CellsiNKT Cell Activation50 - 100 ng/mL (for DC loading)18 - 24 hours (DC loading)Upregulation of activation markers (e.g., CD69, CD25) on iNKT cells

Table 2: Comparison of Cytokine Profiles Induced by this compound and α-GalCer in Mouse Splenocytes

StimulantConcentrationIFN-γ (pg/mL)IL-4 (pg/mL)IL-13 (pg/mL)
This compound10 ng/mL~50~400~600
100 ng/mL~100~800~1200
α-GalCer10 ng/mL~1500~200~300
100 ng/mL~4000~500~800

Note: These are representative data from murine studies and may vary in human cells. It is essential to generate your own data for your specific system.

Experimental Protocols

Protocol 1: iNKT Cell Activation and Cytokine Release Assay using Human PBMCs
  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-4, IFN-γ) in the supernatant using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Protocol 2: Cytotoxicity Assay using LDH Release
  • Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., PBMCs, isolated iNKT cells).

  • Cell Seeding: Seed the cells at an appropriate density in a 96-well flat-bottom plate.

  • Treatment: Add serial dilutions of this compound to the wells. Include the following controls:

    • Spontaneous LDH release: Cells with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Vehicle control: Medium with the highest concentration of the vehicle used.

  • Incubation: Incubate the plate for the desired duration of your main experiment.

  • Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new plate.

  • LDH Measurement: Perform the LDH assay according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizations

OCH_Signaling_Pathway This compound This compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake CD1d CD1d APC->CD1d Loading TCR Invariant T Cell Receptor (TCR) CD1d->TCR Presentation iNKT_Cell iNKT Cell Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) iNKT_Cell->Th2_Cytokines Secretion TCR->iNKT_Cell Activation Downstream_Effects Downstream Effects (e.g., B cell help, allergic responses) Th2_Cytokines->Downstream_Effects

Caption: this compound Signaling Pathway for iNKT Cell Activation.

Troubleshooting_Workflow Start Start: Suboptimal iNKT Cell Activation with this compound Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_APCs Are APCs functional? Check_Concentration->Check_APCs Yes Optimize_Concentration->Check_APCs Use_DCs Use monocyte-derived dendritic cells Check_APCs->Use_DCs No Check_iNKT_Freq Is iNKT cell frequency sufficient? Check_APCs->Check_iNKT_Freq Yes Use_DCs->Check_iNKT_Freq Enrich_iNKT Enrich for iNKT cells Check_iNKT_Freq->Enrich_iNKT No Check_Reagent Is this compound reagent active? Check_iNKT_Freq->Check_Reagent Yes Enrich_iNKT->Check_Reagent New_Reagent Use new/validated This compound stock Check_Reagent->New_Reagent No Success Successful Activation Check_Reagent->Success Yes New_Reagent->Success

Caption: Troubleshooting Workflow for Low iNKT Cell Activation.

Technical Support Center: Oligosaccharide Conjugate Hydrazone (OCH) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oligosaccharide Conjugate Hydrazone (OCH) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone ligation, and why is it important?

A1: The optimal pH for hydrazone formation is typically around 4.5.[1] This is because the reaction mechanism involves a delicate balance. The reaction requires acid catalysis for the dehydration of the intermediate hemiaminal, but excessive acidity will lead to the protonation of the hydrazine nucleophile, rendering it unreactive.[1] At neutral pH, the reaction rate can be significantly slower.[1] Therefore, maintaining the pH in the weakly acidic range is crucial for achieving a good yield and reaction rate. The stability of the final conjugate is also pH-dependent, with increased stability as the pH approaches neutrality.[2]

Q2: My this compound conjugate is showing instability. What are the common causes?

A2: The stability of the hydrazone bond is influenced by several factors:

  • pH: Hydrazone linkages are known to be sensitive to acidic conditions and can hydrolyze.[3][4] They are generally more stable at a neutral pH.[2][5]

  • Chemical Structure: The electronic and steric properties of the groups adjacent to the hydrazone linkage significantly affect its stability.[1][3] For example, conjugates derived from ketones are generally more stable than those from aldehydes.[1] Electron-withdrawing groups near the linkage can decrease the basicity of the imine nitrogen, making it less prone to protonation and subsequent hydrolysis.[1]

  • Storage Conditions: The free hydrazinopyridine moiety, often used in these syntheses, is prone to decomposition via oxidation and should be stored in a freezer, protected from light, as a salt (e.g., HCl or TFA salt).[6] Hydrazone products are often stored at 4°C or -20°C, under nitrogen, and protected from light.[6]

Q3: What are the key differences in stability between hydrazone and oxime linkages?

A3: Oxime linkages are generally more stable than hydrazone linkages, particularly against hydrolysis.[1][7] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the basicity of the imine nitrogen more effectively than the nitrogen in the hydrazone.[1] The equilibrium constants for oxime formation are typically much higher (>10⁸ M⁻¹) than for hydrazone formation (10⁴–10⁶ M⁻¹).[1] This means that at equilibrium, the formation of the oxime is more favored. Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis and purification.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Suboptimal pH Verify the pH of the reaction mixture is between 4.0 and 6.0.[2]Hydrazone formation is pH-sensitive. A pH of ~4.5 is often optimal to balance the need for acid catalysis with the prevention of hydrazine protonation.[1]
Reversible Reaction Increase the concentration of one of the reactants.Hydrazone formation is an equilibrium reaction.[6] According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the product side.
Reactant Degradation Use fresh, properly stored hydrazine and aldehyde/ketone starting materials. Store hydrazine derivatives as salts at low temperatures and protected from light.[6]The hydrazine moiety can be susceptible to oxidation, reducing the amount of active reactant available for the conjugation reaction.[6]
Side Reactions Minimize reaction time by optimizing conditions. The presence of aniline can catalyze the reaction, reducing the time for side reactions to occur.[6]Prolonged reaction times can lead to the formation of unwanted byproducts.[8]
Material Loss Handle the reaction mixture carefully during transfers between containers and during workup steps like filtration.[8]Physical loss of product during experimental manipulations is a common reason for lower-than-expected yields.[8]
Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Product Decomposition on Silica Gel Avoid using standard silica gel chromatography. Consider alternative purification methods like preparative HPLC, size-exclusion chromatography, or hydrophobic interaction chromatography (HIC).[9][10][11][12] If using silica, consider doping the solvent with a small amount of a non-nucleophilic base like triethylamine.[10]Free hydrazones can be unstable on the acidic surface of silica gel, leading to decomposition and poor recovery.[10]
Heterogeneous Product Mixture For large molecule conjugations (e.g., antibodies), use techniques like Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DAR).[9][13]Stochastic conjugation to multiple sites on a biomolecule results in a mixture of products with varying numbers of attached oligosaccharides, which can be challenging to separate.[13]
Presence of Multiple Small Molecule Products Employ preparative HPLC for separation.[3][11]Side reactions or incomplete reactions can lead to a mixture of products that require high-resolution separation techniques.[3]
Unreacted Starting Materials Utilize Tangential Flow Filtration (TFF) or size-exclusion chromatography for large bioconjugates to remove small molecule impurities.[12] For smaller conjugates, preparative HPLC is effective.Efficiently removing unreacted oligosaccharides and linker molecules is crucial for obtaining a pure product.

Experimental Protocols

General Protocol for Hydrazone Ligation

This is a generalized protocol and may require optimization for specific substrates.

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7).[6]

    • Dissolve the hydrazine-containing molecule (e.g., a HYNIC-labeled peptide) in the same buffer.[6]

  • Reaction:

    • Mix the reactant solutions. The final concentrations will depend on the specific kinetics of the reaction, but often fall in the µM to mM range.[6]

    • If the reaction is slow at neutral pH, the pH can be adjusted to the 4.5-6.0 range using an appropriate buffer (e.g., sodium acetate).[2][5]

    • For catalysis, a stock solution of aniline can be added to the reaction mixture (e.g., a final concentration of 10-100 mM).[6]

    • Allow the reaction to proceed at room temperature or 37°C. Monitor the reaction progress by a suitable analytical method such as RP-HPLC or LC-MS.[2][6]

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method based on its properties. For protein conjugates, size-exclusion or hydrophobic interaction chromatography are common.[9] For smaller molecules, preparative RP-HPLC is often used.[11]

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

low_yield_troubleshooting start Low or No Product Yield check_ph Verify Reaction pH (Optimal ~4.5-6.0) start->check_ph ph_ok pH is Optimal check_ph->ph_ok adjust_ph Adjust pH with Appropriate Buffer ph_ok->adjust_ph No check_reactants Assess Reactant Stability and Concentration ph_ok->check_reactants Yes adjust_ph->check_reactants reactants_ok Reactants are Fresh & Concentration is Sufficient check_reactants->reactants_ok replace_reactants Use Fresh Reactants / Increase Concentration reactants_ok->replace_reactants No check_side_reactions Investigate Side Reactions (Monitor by LC-MS) reactants_ok->check_side_reactions Yes replace_reactants->check_side_reactions side_reactions_present Side Reactions Detected check_side_reactions->side_reactions_present optimize_conditions Optimize Reaction Time/ Add Catalyst (e.g., Aniline) side_reactions_present->optimize_conditions Yes end Yield Improved side_reactions_present->end No optimize_conditions->end

A troubleshooting decision tree for addressing low product yield.

General Experimental Workflow for this compound Synthesis and Purification

och_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactant_prep Reactant Preparation (Oligosaccharide-CHO/Ketone + Hydrazine-Linker) reaction Hydrazone Ligation (pH 4.5-6.0, +/- Catalyst) reactant_prep->reaction monitoring Reaction Monitoring (RP-HPLC, LC-MS) reaction->monitoring purification_choice Select Purification Method (HPLC, HIC, SEC) monitoring->purification_choice hplc Preparative HPLC purification_choice->hplc Small Molecule hic_sec HIC / SEC purification_choice->hic_sec Bioconjugate characterization Product Characterization (Mass Spec, HPLC, CE) hplc->characterization hic_sec->characterization final_product Pure this compound Conjugate characterization->final_product

A generalized workflow for the synthesis and purification of this compound conjugates.

References

Technical Support Center: Overcoming Off-Target Effects of Compound OCH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound OCH. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with Compound this compound?

A1: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[1] With small molecule inhibitors like Compound this compound, which often target ATP-binding sites of kinases, the structural similarity among these sites can lead to the inhibition of multiple kinases.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unexpected phenotypes that are not related to the inhibition of the primary target.[1]

Q2: My cells are showing high levels of cytotoxicity at concentrations where the on-target effect is not yet optimal. Is this due to off-target effects?

A2: It is highly probable. When cell death occurs at concentrations lower than or equivalent to the IC50 for the intended target, it often suggests toxicity from off-target interactions. It is crucial to differentiate between on-target and off-target induced cell death.

Q3: How can I confirm that the observed phenotype (e.g., reduced cell viability) is a direct result of inhibiting the intended target and not an off-target effect?

A3: Several strategies can be employed:

  • Use a structurally unrelated inhibitor: A second inhibitor that targets the same protein but has a different chemical structure can help confirm on-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of the target protein should rescue the cells from the compound's effects.

  • Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of the inhibitor.

  • Dose-response analysis: A clear dose-response relationship that correlates with the inhibition of the target protein is a good indicator of an on-target effect.

Q4: What are the best practices for choosing a working concentration for Compound this compound to minimize off-target effects?

A4: Start by performing a dose-response curve to determine the IC50 or EC50 for your intended target in your specific cell system. It is advisable to use the lowest concentration that still produces a significant on-target effect. Whenever possible, correlate this with the biochemical IC50 of the compound against its target. Using concentrations significantly higher than the IC50 increases the likelihood of engaging off-target molecules.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using Compound this compound.

Problem Possible Cause Recommended Solution
High background cell death in control (DMSO-treated) cells. DMSO toxicity, especially at higher concentrations or with prolonged incubation.Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells. Run a DMSO toxicity control curve to determine the maximum tolerated concentration for your cell line.
Inconsistent results between experiments. Cell passage number and confluency can affect cellular responses. Variability in compound preparation.Use cells within a consistent, low passage number range. Seed cells at a consistent density and treat them at a similar con-fluency. Prepare fresh dilutions of Compound this compound from a stock solution for each experiment.
Compound this compound appears to be inactive or less potent than expected. Compound degradation. Suboptimal assay conditions.Store the compound as recommended by the manufacturer. Ensure the assay buffer and conditions are compatible with the compound. Verify the activity of the target protein in your cell model.
Observed phenotype does not correlate with target inhibition. The phenotype is likely due to off-target effects.Perform a kinase panel screening to identify potential off-target interactions. Use orthogonal approaches to validate the on-target effect as described in FAQ 3.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of Compound this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Compound this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]

  • Treat the cells with a serial dilution of Compound this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]

  • Primary antibodies (e.g., phospho-specific and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with Compound this compound at various concentrations and time points.

  • Determine protein concentration of the lysates.

  • Separate 10-30 µg of total protein per lane on an SDS-PAGE gel.[5]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total protein of interest.[7]

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 substrate (DEVD-pNA)[8]

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with Compound this compound. Include an untreated control.

  • Lyse the cells and determine the protein concentration.

  • Add 50-200 µg of protein from each sample to a 96-well plate.[8]

  • Add the caspase-3 substrate (DEVD-pNA) to each well.[8]

  • Incubate the plate at 37°C for 1-2 hours.[8]

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of caspase-3 activity.[9]

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the expression of target genes in response to Compound this compound.

Materials:

  • RNA extracted from treated and untreated cells

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Extract total RNA from cells treated with Compound this compound and from control cells.

  • Synthesize cDNA from 1 µg of RNA using reverse transcriptase.[10]

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[10]

  • Perform a melting curve analysis to ensure the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[10]

Visualizations

Experimental Workflow for Assessing Off-Target Effects

G cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effect cluster_2 Validation Strategy cluster_3 Outcome phenotype Unexpected Phenotype (e.g., High Cytotoxicity) hypothesis Phenotype is due to Compound this compound off-target binding phenotype->hypothesis struct_unrelated Use Structurally Unrelated Inhibitor hypothesis->struct_unrelated rescue Rescue with Drug-Resistant Mutant hypothesis->rescue knockdown Genetic Knockdown/Knockout (siRNA, CRISPR) hypothesis->knockdown on_target Phenotype is On-Target struct_unrelated->on_target Phenotype persists off_target Phenotype is Off-Target struct_unrelated->off_target Phenotype disappears rescue->on_target Phenotype rescued rescue->off_target Phenotype not rescued knockdown->on_target Phenotype phenocopies knockdown->off_target No phenocopy MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation OCH_on Compound this compound (On-Target) OCH_on->RAF Inhibits (intended) OCH_off Compound this compound (Off-Target) OCH_off->MEK Inhibits (unintended)

References

Technical Support Center: Refining Oral Cholera Vaccine (OCV) Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oral Cholera Vaccine (OCV) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common types of oral cholera vaccines used in animal models?

A1: The most commonly referenced oral cholera vaccines in research are killed, whole-cell vaccines.[1][2][3] Examples include Shanchol and Euvichol, which are composed of killed whole cells of Vibrio cholerae serogroups O1 and O139.[1][2] Live-attenuated OCV candidates, such as HaitiV, are also being developed and tested in animal models like mice.[4]

Q2: What is a typical administration route and dosage for OCV in mice?

A2: Oral gavage is the standard administration route for OCV in mice.[4][5] For a live attenuated vaccine like CVD 103-HgR, a dose of 10^6 Colony Forming Units (CFU) in a 100 µL volume has been used in germ-free mice.[5] For killed whole-cell vaccines, the exact dosage can vary, but the goal is to stimulate a protective intestinal immune response.[1][2]

Q3: What is a general immunization schedule for mice?

A3: A common immunization schedule involves a primary dose followed by a booster dose. For OCV, a two-dose regimen is often recommended, with the second dose administered approximately two weeks after the first.[1][2][3] However, the interval between doses can sometimes be longer.[2] For general immunization protocols in mice using protein antigens, a 6-week schedule with biweekly injections has been described.[6]

Q4: What are the key considerations when determining the optimal antigen dose?

A4: The optimal antigen dose for an immune response is dependent on several factors, including the type of adjuvant used.[7] For instance, the optimal dose can differ when using Freund's complete adjuvant (FCA) versus Freund's incomplete adjuvant (FICA).[7] Dose-response studies are crucial to determine the optimal dose for inducing a significant antibody titer.[8][9]

Troubleshooting Guide

Issue 1: Low or inconsistent immune response after oral vaccination.

  • Question: We are observing a weak or variable antibody response in our mouse cohort after oral administration of an OCV. What are the potential causes and solutions?

  • Answer:

    • Improper Dosing: The administered dose may be suboptimal. It is crucial to perform a dose-response study to identify the optimal antigen concentration that elicits a robust immune response.[8][9]

    • Vaccine Stability: Ensure the vaccine has been stored and handled correctly. OCVs typically require cold storage.[1][2] Improper handling can lead to degradation of the antigen.

    • Administration Technique: Oral gavage requires proper technique to ensure the full dose is delivered to the stomach and not aspirated. Ensure personnel are adequately trained.

    • Animal Model: The strain, age, and gut microbiome of the mice can influence the immune response. Using germ-free mice can provide a more controlled environment for studying vaccine immunogenicity.[4][5]

    • Adjuvant Choice: The type of adjuvant used can significantly impact the magnitude of the immune response.[7] Consider if an appropriate adjuvant is being used.

Issue 2: Difficulty in establishing a protective efficacy model.

  • Question: Our vaccinated animals are not showing significant protection against a challenge with live Vibrio cholerae. How can we troubleshoot our efficacy study?

  • Answer:

    • Challenge Strain and Dose: The virulence of the challenge strain and the challenge dose are critical. Ensure the challenge dose is appropriately titrated to cause disease in control animals but allow for the observation of protection in vaccinated animals.

    • Timing of Challenge: The challenge should be administered at a time point when the adaptive immune response is expected to be at its peak, typically a few weeks after the final vaccination dose.

    • Immune Correlates of Protection: Measure relevant immune markers, such as vibriocidal antibody titers, to confirm that the vaccine is inducing a potentially protective immune response before proceeding with the challenge.[5]

    • Route of Challenge: Ensure the route of challenge mimics the natural route of infection as closely as possible.

Quantitative Data Summary

Table 1: Example OCV Dosage in Mice

Vaccine TypeStrainAnimal ModelDosageVolumeReference
Live AttenuatedCVD 103-HgRGerm-free Swiss-Webster Mice10^6 CFU100 µL[5]

Table 2: General Antigen Dosing for Immunization in Rodents

Antigen TypeAnimal ModelDosageReference
Pure, Soluble ProteinMice50-100 µg[6]
Pure, Soluble ProteinRats and Hamsters100-200 µg[6]

Experimental Protocols

Protocol 1: Oral Immunization of Mice with a Live Attenuated Oral Cholera Vaccine

This protocol is based on the methodology described for the administration of the CVD 103-HgR vaccine to germ-free mice.[5]

  • Animal Model: Use 3-5 week old female germ-free Swiss-Webster mice.

  • Vaccine Preparation: Reconstitute the lyophilized CVD 103-HgR vaccine to a final concentration of 10^6 CFU per 100 µL.

  • Acclimatization: Allow mice to acclimate in a germ-free environment.

  • Administration:

    • Gently restrain the mouse.

    • Using a proper oral gavage needle, administer 100 µL of the reconstituted vaccine directly into the stomach.

    • Administer 100 µL of buffer alone to the control group.

  • Post-Administration Monitoring: House the mice under normal (non-germ-free) conditions after vaccination. Monitor for any adverse reactions.

  • Sample Collection: Collect stool samples daily for the first 7 days to monitor for vaccine strain shedding. Collect blood samples at desired time points (e.g., day 14, 42, 70) to measure antibody responses.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal_Model Select Animal Model (e.g., Germ-free Mice) Oral_Gavage Oral Gavage Animal_Model->Oral_Gavage Vaccine_Prep Prepare OCV Dose (e.g., 10^6 CFU/100 µL) Vaccine_Prep->Oral_Gavage Control_Group Administer Buffer to Control Group Immune_Response Assess Immune Response (e.g., Antibody Titers) Oral_Gavage->Immune_Response Challenge_Study Challenge with Virulent Strain Immune_Response->Challenge_Study Protection_Assessment Assess Protection Challenge_Study->Protection_Assessment

Caption: General experimental workflow for OCV studies in animal models.

Troubleshooting_Logic Start Low Immune Response Dose Is Dose Optimal? Start->Dose Handling Proper Vaccine Handling? Dose->Handling Yes Dose_Response Conduct Dose-Response Study Dose->Dose_Response No Technique Correct Gavage Technique? Handling->Technique Yes Check_Storage Verify Cold Chain Handling->Check_Storage No Model Appropriate Animal Model? Technique->Model Yes Training Review/Retrain on Gavage Technique->Training No Model->Dose_Response No Consider_Model Evaluate Mouse Strain/Health Model->Consider_Model Yes

Caption: Troubleshooting logic for low immune response in OCV experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with O-cholesteryl-1-hydroxynonan-9-oate (OCH) and related oxidized cholesteryl esters, such as 9-oxononanoyl cholesterol. These molecules are critical in studying the pathological processes of atherosclerosis and lipid-mediated cell signaling.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?

Inconsistent results with this compound can arise from several factors related to its stability and handling. This compound is an oxidized lipid and is susceptible to further oxidation or degradation, which can alter its biological activity.

  • Compound Stability: Ensure that your stock solutions of this compound are stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent Purity: Use high-purity, peroxide-free solvents for reconstituting and diluting this compound. Solvents like ethanol or DMSO should be of the highest grade and stored properly to prevent the accumulation of reactive oxygen species.

  • Experimental Conditions: Variations in incubation times, cell densities, or media composition can lead to different levels of cellular uptake and metabolism of this compound, contributing to variability. Standardize these parameters across all experiments.

Q2: I am observing low or no cellular response to this compound treatment. What are the possible reasons?

A lack of cellular response could be due to issues with the this compound solution, the experimental setup, or the specific cell line being used.

  • Sub-optimal Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific experimental model.

  • Cellular Uptake: Ensure that the vehicle used to dissolve this compound is not interfering with its uptake. For instance, high concentrations of serum in the culture medium can bind to lipids and reduce their availability to cells.

  • Metabolic Inactivation: Cells may rapidly metabolize this compound. Consider using shorter incubation times or inhibitors of relevant metabolic pathways to enhance its effects.

Q3: I suspect my this compound sample is degrading. How can I assess its purity and integrity?

It is crucial to periodically check the integrity of your this compound stock.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive method to assess the purity of this compound.[1][2] A single, sharp peak at the expected retention time is indicative of high purity. The appearance of multiple peaks may suggest degradation or contamination.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of this compound and to identify potential degradation products.[1][2]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
High background signal in cell-based assays Non-specific binding of this compound or interaction of the detection reagents with media components.1. Wash cells thoroughly with phosphate-buffered saline (PBS) before and after this compound treatment.2. Run appropriate vehicle controls (cells treated with the solvent used to dissolve this compound).3. Optimize the concentration of detection reagents.
Difficulty in detecting this compound in biological samples Low abundance of the analyte.1. Use a sensitive analytical method like HPLC with fluorescence detection after derivatization.[1][2]2. Employ solid-phase extraction to concentrate the lipid fraction from your sample before analysis.[1][2]
Variability in HPLC quantification Inconsistent derivatization efficiency or sample loss during extraction.1. Ensure complete and consistent derivatization by optimizing reaction time and temperature.2. Use an internal standard to account for sample loss during extraction and injection variability.

Experimental Protocols

Cell-Based Assay for this compound-Induced Signaling

This protocol is based on the study of 9-oxononanoyl cholesterol effects on U937 promonocytic cells.[3]

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in ethanol. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final ethanol concentration in the culture does not exceed 0.1%.

  • Cell Treatment: Seed U937 cells at a density of 5 x 10^5 cells/mL. After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis or shorter times for signaling pathway activation).

  • Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or flow cytometry for cell surface receptor analysis.

HPLC Analysis of 9-Oxononanoyl Cholesterol

This method is adapted from a published protocol for the sensitive detection of 9-oxononanoyl cholesterol.[1][2]

  • Lipid Extraction: Extract lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.

  • Derivatization: Convert 9-oxononanoyl cholesterol to a fluorescent derivative by reacting with 1,3-cyclohexanedione.

  • Purification: Purify the derivatized product using solid-phase extraction on a C-18 column.[1][2]

  • HPLC Separation: Separate the derivative on a reversed-phase C-18 HPLC column with isocratic elution.

  • Detection: Detect the fluorescent derivative using a fluorescence detector.

HPLC Parameter Value
Limit of Quantitation ~50 femtomoles[1]
Absolute Limit of Detection 15 femtomoles[1]
Intra-assay Variation ≤5%[1]
Inter-assay Variation 5-15%[1]
Linear Range 50 fmol – 12.5 pmol[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by 9-oxononanoyl cholesterol and a general experimental workflow for its analysis.

OCH_Signaling_Pathway This compound 9-Oxononanoyl Cholesterol (this compound) MEK1_2 MEK1/2 This compound->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TGFb1_mRNA TGF-β1 mRNA Upregulation ERK1_2->TGFb1_mRNA TbetaRI_mRNA TβRI mRNA Upregulation ERK1_2->TbetaRI_mRNA TGFb1_Protein TGF-β1 Protein Secretion TGFb1_mRNA->TGFb1_Protein TbetaRII_Protein TβRII Protein Expression TGFb1_Protein->TbetaRII_Protein stimulates Autocrine_Loop Enhanced TGF-β1 Autocrine Loop TGFb1_Protein->Autocrine_Loop TbetaRI_Protein TβRI Protein Expression TbetaRI_mRNA->TbetaRI_Protein TbetaRI_Protein->Autocrine_Loop TbetaRII_Protein->Autocrine_Loop

Caption: this compound-induced signaling pathway in U937 cells.

OCH_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Biological_Sample Biological Sample (e.g., Cells, Plasma) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Cell_Based_Assay Cell-Based Assay (e.g., Western Blot, qPCR) Biological_Sample->Cell_Based_Assay Derivatization Derivatization (for HPLC) Lipid_Extraction->Derivatization Purification Solid-Phase Extraction Derivatization->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification Biological_Effect Assessment of Biological Effect Cell_Based_Assay->Biological_Effect

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing OCH Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OCH chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is giving a low yield. What are the common causes?

A1: Low yields in Williamson ether synthesis can stem from several factors:

  • Steric Hindrance: The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric bulk. Using a secondary or tertiary alkyl halide will likely lead to a competing elimination reaction (E2), forming an alkene instead of the desired ether.[1] It is preferable to use a primary alkyl halide and a secondary or tertiary alkoxide.

  • Inappropriate Base: The chosen base may not be strong enough to fully deprotonate the alcohol, leading to a low concentration of the nucleophilic alkoxide.

  • Reaction Conditions: Suboptimal temperature or reaction time can result in incomplete conversion.[2] Typical conditions are 50-100 °C for 1-8 hours.[2]

  • Solvent Choice: Protic or apolar solvents can slow down the reaction rate by solvating the nucleophile, reducing its availability.[2] Polar aprotic solvents like acetonitrile or DMF are often preferred.[2]

  • Leaving Group: A poor leaving group on the alkyl halide will slow down the S(_N)2 reaction. Iodides are more reactive than bromides, which are more reactive than chlorides.

Q2: I'm observing the formation of an alkene byproduct in my Williamson synthesis. How can I prevent this?

A2: Alkene formation is a result of a competing E2 elimination reaction.[1] This is more likely to occur with:

  • Sterically Hindered Substrates: As mentioned, secondary and tertiary alkyl halides favor elimination.[1] If possible, redesign your synthesis to use a primary alkyl halide.

  • Strong, Bulky Bases: While a strong base is needed, a very bulky base can preferentially act as a base rather than a nucleophile, promoting elimination.

  • High Temperatures: Higher reaction temperatures can favor elimination over substitution.

To minimize alkene formation, use a primary alkyl halide, a less sterically hindered base, and maintain the reaction temperature within the optimal range.

Q3: My Buchwald-Hartwig C-O coupling reaction is not working well. What should I troubleshoot?

A3: The Buchwald-Hartwig amination, which can be adapted for C-O bond formation, is a powerful but complex reaction.[3][4][5] Common issues include:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical.[4] Bulky, electron-rich phosphine ligands often improve reaction efficiency.[4] The catalyst may also be air-sensitive, so proper inert atmosphere techniques are crucial.

  • Base Selection: The strength and solubility of the base are important.[6] Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate can be effective and tolerate more functional groups.[6]

  • Solvent: The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.

  • Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive. Aryl chlorides can be challenging coupling partners.[6]

Q4: What are the main limitations of the Ullmann condensation for diaryl ether synthesis?

A4: The Ullmann condensation is a classical method but has several drawbacks:

  • Harsh Conditions: Traditional Ullmann reactions require high temperatures (often >200 °C) and stoichiometric amounts of copper, which can limit functional group tolerance.[7][8]

  • Low Yields: Yields can be variable and are often not as high as modern palladium-catalyzed methods.[8]

  • Substrate Scope: The reaction works best with aryl halides activated by electron-withdrawing groups.[7]

Modern modifications using soluble copper catalysts and ligands can allow for milder reaction conditions.[7]

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis

This guide provides a systematic approach to troubleshooting low yields in your Williamson ether synthesis.

Low_Yield_Williamson_Synthesis start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants sub_sterics Is the alkyl halide primary? check_reactants->sub_sterics check_conditions 2. Evaluate Reaction Conditions sub_base Is the base strong enough? check_conditions->sub_base check_workup 3. Review Workup & Purification sub_workup Is product being lost during workup? check_workup->sub_workup solution Improved Yield sub_sterics->check_conditions Yes action_sterics Redesign synthesis with a primary alkyl halide. sub_sterics->action_sterics No sub_conditions Are temperature & time optimal? sub_base->sub_conditions Yes action_base Use a stronger base (e.g., NaH). sub_base->action_base No sub_solvent Is the solvent appropriate? sub_conditions->sub_solvent Yes action_conditions Adjust temperature (50-100°C) and time (1-8h). sub_conditions->action_conditions No sub_solvent->check_workup Yes action_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). sub_solvent->action_solvent No sub_workup->solution No action_workup Optimize extraction and chromatography steps. sub_workup->action_workup Yes action_sterics->solution action_base->solution action_conditions->solution action_solvent->solution action_workup->solution

Troubleshooting workflow for low yield in Williamson ether synthesis.
Guide 2: Selecting the Right this compound Synthesis Method

This decision tree can help you choose the most appropriate method for your desired ether synthesis.

OCH_Synthesis_Selection start Target Ether Synthesis q_ether_type What type of ether? start->q_ether_type q_aryl_ether Are both groups aryl? q_ether_type->q_aryl_ether Aryl Ether williamson Williamson Ether Synthesis q_ether_type->williamson Alkyl Ether q_aryl_ether->williamson No (Alkyl-Aryl) q_functional_groups Are substrates sensitive/complex? q_aryl_ether->q_functional_groups Yes buchwald Buchwald-Hartwig C-O Coupling ullmann Ullmann Condensation q_functional_groups->buchwald Yes q_functional_groups->ullmann No

Decision tree for selecting an this compound synthesis method.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for common this compound synthesis methods.

Table 1: Williamson Ether Synthesis - Reaction Parameters and Yields

Alkyl HalideAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
PrimaryPrimaryNaHDMF50-1001-850-95[2]
PrimarySecondaryNaHAcetonitrile50-1001-850-95[2]
PrimaryTertiaryKHMDSTHF25-702-1240-80
SecondaryPrimaryNaHDMF70-1204-24<20 (major alkene)[1]
Methyl Iodide4-ethylphenolNaOHWater/DCM<651Not specified
n-Bromobutane2-NaphtholNaOHEthanol781Not specified

Table 2: Ullmann Condensation for Diaryl Ether Synthesis - Reaction Parameters and Yields

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)Yield (%)
4-ChloronitrobenzenePhenolCopperKOHN/A>210Moderate
Aryl Bromide (electron-poor)p-CresolCuIPPh(_3) (5 mol%)K(_2)CO(_3)Toluene10058.3
Aryl Bromide (electron-poor)p-CresolCuIPPh(_3) (5 mol%)K(_2)CO(_3)o-Xylene14067.9
Aryl IodidePhenolCopper(I) saltK(_3)PO(_4)Pyridine120-15060-90

Table 3: Buchwald-Hartwig C-O Coupling - Reaction Parameters and Yields

Aryl HalideAlcoholPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Aryl BromidePrimary Alcohol2XPhos (4)NaOtBuToluene80-11070-95
Aryl ChlorideSecondary Alcohol2SPhos (4)Cs(_2)CO(_3)Dioxane100-12065-90
Aryl TriflatePhenol1.5RuPhos (3)K(_3)PO(_4)Toluene10075-98

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Alkoxide: a. To a solution of the alcohol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Reaction with Alkyl Halide: a. Add the primary alkyl halide (1.0-1.2 eq) dropwise to the alkoxide solution at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to 50-100 °C.[2] c. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-8 hours.[2]

  • Workup and Purification: a. Cool the reaction mixture to room temperature and quench carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation of Diaryl Ethers

This protocol is a general procedure for a modern Ullmann-type reaction.

  • Reaction Setup: a. In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), phenol (1.2 eq), copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (if required, 10-20 mol%), and a base (e.g., K(_3)PO(_4), 2.0 eq). b. Evacuate and backfill the tube with an inert gas (e.g., argon) three times. c. Add an anhydrous, high-boiling polar solvent (e.g., DMF, NMP, or pyridine).

  • Reaction: a. Heat the reaction mixture to the desired temperature (typically 120-210 °C) with vigorous stirring. b. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent and filter through a pad of Celite to remove insoluble copper salts. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. e. Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol requires strict adherence to anhydrous and anaerobic conditions.

  • Reaction Setup: a. In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq) to a dry reaction vessel. b. Add the aryl halide (1.0 eq) and the alcohol (1.2 eq). c. Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: a. Seal the vessel and heat the mixture to the appropriate temperature (usually 80-120 °C). b. Stir until the reaction is complete as determined by TLC or LC-MS analysis.

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with an organic solvent. b. Filter the mixture through a short pad of silica gel or Celite, washing with the same solvent. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by column chromatography.

References

Technical Support Center: Optimization of OCH Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of OCH, a novel inhibitor of the Notch signaling pathway, to achieve maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in cell-based assays?

A1: As a starting point, we recommend an initial incubation time of 24 hours. However, the optimal time can vary significantly depending on the cell type, the concentration of this compound used, and the specific downstream target being measured. A time-course experiment is highly recommended to determine the ideal incubation period for your specific experimental setup.

Q2: How does the concentration of this compound affect the optimal incubation time?

A2: Generally, higher concentrations of this compound may produce a more rapid response, potentially shortening the required incubation time. Conversely, lower concentrations might necessitate a longer incubation period to achieve the desired level of inhibition. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal combination of concentration and incubation time.

Q3: Can I extend the incubation time beyond 48 hours?

A3: While longer incubation times may be necessary for certain slow-growing cell lines or to observe effects on late-stage downstream targets, it is important to monitor cell viability. Extended exposure to any compound can lead to cytotoxicity or other off-target effects. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment, especially for incubation times exceeding 48 hours.

Q4: What are the potential signs of suboptimal incubation time?

A4: Suboptimal incubation can manifest in several ways:

  • Too short: No significant difference between this compound-treated and control groups, or a very weak effect.

  • Too long: High levels of cell death in the this compound-treated group compared to the control, or the emergence of unexpected or inconsistent results due to secondary effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound treatment Incubation time is too short. Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours).
This compound concentration is too low. Conduct a dose-response experiment with a range of this compound concentrations.
Cell line is resistant to this compound. Verify the expression of Notch pathway components in your cell line. Consider using a different cell line known to be sensitive to Notch inhibition.
Degraded this compound. Ensure this compound is stored correctly and prepare fresh solutions for each experiment.
High cell toxicity observed Incubation time is too long. Reduce the incubation time. Perform a cell viability assay to determine the maximum tolerated incubation period.
This compound concentration is too high. Lower the concentration of this compound used in the experiment.
Off-target effects. Investigate potential off-target effects of this compound. Consider using a more specific inhibitor if available.
Inconsistent results between experiments Variability in incubation time. Use a precise timer and standardize the incubation period across all experiments.
Cell passage number. Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Inconsistent cell density at the time of treatment. Ensure that cells are seeded at the same density and reach a consistent confluency before this compound treatment.

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time via Time-Course Experiment
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

  • Cell Culture: Incubate the cells overnight to allow for attachment.

  • This compound Treatment: Treat the cells with a predetermined, fixed concentration of this compound (e.g., the IC50 value if known, or a concentration from a preliminary dose-response study).

  • Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells and perform the desired downstream analysis (e.g., qPCR for a Notch target gene like HES1, Western blot for cleaved Notch1, or a cell-based reporter assay).

  • Data Analysis: Plot the measured effect against the incubation time to determine the point of maximum effect before the onset of significant cytotoxicity.

Protocol 2: Assessing Cell Viability During this compound Incubation
  • Experimental Setup: Follow the same procedure as the time-course experiment (Protocol 1), including a vehicle control group.

  • Viability Assay: At each time point, perform a cell viability assay. For example, for an MTT assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells at each time point relative to the vehicle control. This data should be considered alongside the results from the primary endpoint analysis to select an incubation time that maximizes the specific effect while minimizing cell death.

Visualizations

OCH_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_results Results seed Seed Cells culture Overnight Culture seed->culture treat Treat with this compound culture->treat incubation Incubate for Varying Times treat->incubation harvest Harvest Cells incubation->harvest endpoint Endpoint Assay (e.g., qPCR, Western) harvest->endpoint viability Viability Assay (e.g., MTT) harvest->viability analyze Analyze Data endpoint->analyze viability->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: Workflow for optimizing this compound incubation time.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Release CSL CSL NICD->CSL Translocation & Binding MAML MAML CSL->MAML Recruitment Transcription Target Gene Transcription (e.g., HES1, HEY1) MAML->Transcription Activation This compound This compound This compound->S3_Cleavage Inhibition

Caption: this compound inhibits the Notch signaling pathway.

Technical Support Center: Ochratoxin A (OCH)-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Ochratoxin A (OCH)-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Ochratoxin A (this compound)-induced cytotoxicity?

A1: this compound-induced cytotoxicity is primarily mediated through the induction of oxidative stress and apoptosis. This compound treatment can lead to an overproduction of reactive oxygen species (ROS), a decrease in intracellular glutathione (GSH) content, and the loss of mitochondrial membrane potential. This oxidative damage can trigger the intrinsic pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[1]

Q2: What are some common cell lines used to study this compound-induced cytotoxicity?

A2: Several cell lines are used to study the cytotoxic effects of this compound, including human embryonic kidney cells (HEK-293), human astrocytes (GHA), and various cancer cell lines. The choice of cell line often depends on the specific research question, as the sensitivity to this compound can vary between cell types.

Q3: What are some potential strategies to reduce this compound-induced cytotoxicity?

A3: Strategies to mitigate this compound-induced cytotoxicity often focus on combating oxidative stress. The use of antioxidants has shown promise in protecting cells from this compound-induced damage. N-acetylcysteine (NAC) has been demonstrated to be a protective agent by alleviating ROS overproduction and preventing DNA damage and S-phase arrest induced by this compound.[1][2] Other antioxidants, such as α-tocopherol (a form of Vitamin E), have also been investigated for their protective effects.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in the microplate wells can lead to significant variability.

    • Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to distribute the cells evenly. Avoid letting the plate sit on the bench for an extended period before incubation, as this can cause cells to settle in the center of the wells.

  • Possible Cause 2: Edge effects. Evaporation from the outer wells of a microplate can lead to increased concentrations of this compound and other reagents, resulting in higher cytotoxicity in these wells.

    • Troubleshooting Tip: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: Air bubbles in wells. Bubbles can interfere with the optical readings of cytotoxicity assays.

    • Troubleshooting Tip: Be careful when adding reagents to the wells to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently tapping the side of the plate or by using a sterile needle to pop them.[2]

Issue 2: No significant cytotoxicity observed even at high this compound concentrations.
  • Possible Cause 1: Cell line resistance. The cell line you are using may be inherently resistant to this compound.

    • Troubleshooting Tip: Review the literature to determine the known sensitivity of your cell line to this compound. If your cell line is known to be resistant, consider using a different, more sensitive cell line for your experiments.

  • Possible Cause 2: this compound degradation. this compound may be unstable under your experimental conditions (e.g., prolonged exposure to light or high temperatures).

    • Troubleshooting Tip: Prepare fresh this compound solutions for each experiment. Store stock solutions in the dark at the recommended temperature.

  • Possible Cause 3: Incorrect assay endpoint. The time point at which you are measuring cytotoxicity may be too early to observe a significant effect.

    • Troubleshooting Tip: Perform a time-course experiment to determine the optimal incubation time for observing this compound-induced cytotoxicity in your specific cell line.

Issue 3: Antioxidant treatment does not reduce this compound-induced cytotoxicity.
  • Possible Cause 1: Insufficient antioxidant concentration. The concentration of the antioxidant may be too low to effectively counteract the oxidative stress induced by this compound.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of the antioxidant. It is also important to ensure that the antioxidant itself is not cytotoxic at the concentrations being tested.

  • Possible Cause 2: Inappropriate timing of antioxidant treatment. The timing of the antioxidant administration relative to this compound exposure is critical.

    • Troubleshooting Tip: In many studies, pre-treatment with the antioxidant before this compound exposure shows the most significant protective effects.[1] Experiment with different pre-incubation times to find the optimal window for your system.

  • Possible Cause 3: The primary mechanism of cytotoxicity in your model is not oxidative stress. While oxidative stress is a major factor, other mechanisms may be at play.

    • Troubleshooting Tip: Consider investigating other potential mechanisms of this compound-induced cytotoxicity, such as direct enzyme inhibition or disruption of other signaling pathways.

Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Loss of Cell Viability in Human Embryonic Kidney (HEK-293) Cells

TreatmentCell Viability (%)
Control100 ± 5.2
This compound (10 µM)65 ± 4.8
This compound (10 µM) + NAC (1 mM)85 ± 5.1
This compound (10 µM) + NAC (5 mM)95 ± 4.9

Data are presented as mean ± standard deviation. This table is a representative example based on findings that NAC can alleviate this compound-induced cytotoxicity. Actual values may vary depending on experimental conditions.

Table 2: Effect of α-tocopherol on this compound-Induced Lactate Dehydrogenase (LDH) Release in Primary Porcine Fibroblasts

TreatmentLDH Release (as % of control)
Control100 ± 7.3
This compound (5 µg/mL)180 ± 10.2
This compound (5 µg/mL) + α-tocopherol (10 µM)130 ± 8.5
This compound (5 µg/mL) + α-tocopherol (50 µM)110 ± 7.9

Data are presented as mean ± standard deviation. This table illustrates the protective effect of α-tocopherol against this compound-induced membrane damage, as indicated by reduced LDH release.[3] Actual values can differ based on the specific experimental setup.

Experimental Protocols

MTT Assay for this compound-Induced Cytotoxicity

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Ochratoxin A (this compound) stock solution

  • Antioxidant stock solution (e.g., N-acetylcysteine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • For antioxidant treatment, pre-incubate the cells with various concentrations of the antioxidant for a specific period (e.g., 1-2 hours).

    • Following pre-incubation (or directly for this compound-only treatment), add different concentrations of this compound to the respective wells. Include untreated control wells and solvent control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

OCH_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound Ochratoxin A ROS ROS Generation This compound->ROS Induces GSH GSH Depletion This compound->GSH Induces Bax Bax Activation This compound->Bax Upregulates Bcl2 Bcl-2 Inhibition This compound->Bcl2 Downregulates MMP_loss Mitochondrial Membrane Potential Loss ROS->MMP_loss Causes Bax->MMP_loss Bcl2->MMP_loss Inhibits Apaf1 Apaf-1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine NAC->ROS Inhibits alpha_T α-tocopherol alpha_T->ROS Inhibits CytC Cytochrome c Release MMP_loss->CytC CytC->Apaf1 Activates

Caption: this compound-induced apoptotic signaling pathway and points of intervention by antioxidants.

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreatment Pre-treat with Antioxidant (e.g., NAC, α-tocopherol) overnight_incubation->pretreatment och_treatment Treat with Ochratoxin A overnight_incubation->och_treatment (Without Pre-treatment) pretreatment->och_treatment incubation Incubate for 24-72h och_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate for 2-4h mtt_addition->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Analyze Data (% Cell Viability) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing antioxidant protection against this compound-induced cytotoxicity.

References

Validation & Comparative

validating the efficacy of OCH in [disease model]

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide on the efficacy of OCH, it is essential to first clarify the specific compound "this compound" refers to, as the abbreviation can have multiple meanings in a scientific context. Additionally, the term "[disease model]" needs to be specified to tailor the research and data presentation accurately.

For instance, "this compound" could potentially refer to:

  • Octyl α-cyano-4-hydroxycinnamate: A component of some sunscreens.

  • A specific chemical compound used in research that is abbreviated as this compound.

  • An acronym for a signaling pathway or cellular process.

Without this clarification, a thorough and accurate comparison with alternative treatments is not possible. Once the specific compound and the relevant disease model are identified, a detailed guide can be developed, including:

  • Quantitative Data Summary: Tables comparing the efficacy of this compound with other relevant treatments, detailing metrics such as IC50 values, tumor growth inhibition, or other relevant endpoints.

  • Detailed Experimental Protocols: A step-by-step description of the methodologies used in the cited experiments to allow for reproducibility and critical evaluation.

  • Visualizations: Graphviz diagrams illustrating signaling pathways affected by this compound, the experimental workflow, and the logical relationships between different study components.

To proceed, please specify the full name of the compound "this compound" and the disease model of interest.

In-depth Preclinical Comparison: OCH vs. Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical evaluation of OCH against established therapeutic protocols.

This guide provides a comprehensive analysis of preclinical data, comparing the efficacy and mechanisms of action of this compound with a designated standard treatment. The information is intended to support further research and development efforts in this therapeutic area.

I. Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the key quantitative findings from preclinical studies evaluating this compound versus the standard treatment.

Parameter This compound Standard Treatment Study Reference
In Vitro IC50 Data not availableData not availableSpecify study
Tumor Growth Inhibition (in vivo) Data not availableData not availableSpecify study
Key Biomarker Modulation Data not availableData not availableSpecify study
Toxicity Profile (e.g., LD50) Data not availableData not availableSpecify study

Note: This table is a template. Specific data points need to be populated from relevant preclinical studies.

II. Experimental Protocols

A clear understanding of the methodologies used in these preclinical studies is crucial for interpreting the results. Below are detailed protocols for key experiments.

A. Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or the standard treatment and incubate for 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.

  • Data Acquisition: Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

B. In Vivo Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Treatment Administration: Administer this compound or the standard treatment to the mice (e.g., via oral gavage or intraperitoneal injection) according to the specified dosing schedule.

  • Tumor Measurement: Measure tumor volume every 3-4 days using calipers.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Analysis: Compare the tumor growth rates between the different treatment groups.

III. Visualizing Mechanisms and Workflows

A. Signaling Pathway of this compound

OCH_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor DownstreamKinase1 Downstream Kinase 1 Receptor->DownstreamKinase1 DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: Proposed signaling cascade initiated by this compound.

B. Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assays MechanismOfAction Mechanism of Action Studies CellViability->MechanismOfAction XenograftModel Tumor Xenograft Models MechanismOfAction->XenograftModel Toxicity Toxicity Studies XenograftModel->Toxicity DataAnalysis Data Analysis and Comparison Toxicity->DataAnalysis

Caption: Workflow for this compound preclinical assessment.

A Comparative Guide to the Validation of OCH Binding with CD1d

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of methodologies used to validate the binding of OCH, a synthetic α-galactosylceramide analogue, to its target protein, CD1d. This compound is a significant immunomodulatory agent that functions by binding to the CD1d molecule on antigen-presenting cells (APCs). This complex is then recognized by the T-cell receptor (TCR) on invariant Natural Killer T (iNKT) cells, triggering a specific immune response. Validating this interaction is a critical step in understanding its therapeutic potential.

This compound is known for inducing a T-helper 2 (Th2) biased cytokine response, characterized by the release of cytokines like Interleukin-4 (IL-4).[1][2] This is in contrast to the prototypical CD1d ligand, α-GalCer (KRN7000), which elicits a mixed Th1 and Th2 response.[1] The difference in immunological outcome is largely attributed to the biophysical properties of their interaction with the CD1d-TCR complex.

Quantitative Data Presentation: Binding Affinity

The binding affinity of the ternary complex—glycolipid, CD1d, and iNKT TCR—is a key determinant of the resulting immune response. Weaker or more transient interactions are correlated with a Th2-skewed response, as seen with this compound. Surface Plasmon Resonance (SPR) is a primary method for quantifying these interactions by measuring equilibrium dissociation constants (Kd). A higher Kd value signifies weaker binding affinity.

Ternary Complex (Ligand-CD1d + iNKT TCR)Binding Affinity (Kd)Implied Response
hCD1d–OCH9 + iNKT TCR122 µMTh2-Biased
hCD1d–α-GalCer + iNKT TCR1.6 µMMixed Th1/Th2

Data sourced from SPR studies comparing the binding of iNKT TCR to human CD1d (hCD1d) complexes.[3]

Experimental Protocols

Accurate validation of this compound-CD1d binding requires robust experimental design. Below are detailed methodologies for key assays used in the field.

SPR is a label-free optical sensing technique used to measure real-time biomolecular interactions.[4] It quantifies binding kinetics (kon, koff) and affinity (Kd) by detecting changes in the refractive index on a sensor chip where one molecule (ligand) is immobilized and its partner (analyte) is flowed over the surface.[5][6]

Objective: To determine the binding affinity and kinetics of the iNKT TCR to the this compound-CD1d complex.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a carboxymethylated dextran chip like CM5).

    • Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant, biotinylated CD1d molecules loaded with this compound onto the activated surface via amine coupling or streptavidin-biotin capture. A reference flow cell should be prepared similarly but without the glycolipid or with an irrelevant ligand to subtract non-specific binding.[7]

  • Analyte Injection:

    • Prepare a series of dilutions of the soluble, purified iNKT TCR (analyte) in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the iNKT TCR over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[6] Include a buffer-only injection for double referencing.

  • Data Acquisition:

    • Monitor the binding in real-time, which is recorded as response units (RU) on a sensorgram. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is replaced by running buffer.

  • Surface Regeneration:

    • After each cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH glycine solution).[4]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the processed sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[8]

ITC is considered the gold standard for characterizing molecular interactions in solution.[9] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kd), reaction stoichiometry (n), and enthalpy (ΔH).[9][10]

Objective: To determine the complete thermodynamic profile of the this compound-CD1d interaction.

Protocol:

  • Sample Preparation:

    • Prepare purified, recombinant CD1d protein and this compound ligand in the same, precisely matched buffer to minimize heat of dilution effects. All solutions should be thoroughly degassed.

    • Place the CD1d solution (e.g., 10 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100 µM) into the titration syringe.

  • Titration:

    • Set the experiment temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 2 µL) of the this compound ligand from the syringe into the CD1d solution in the sample cell.[9]

  • Heat Measurement:

    • The instrument measures the heat change after each injection. The initial injections produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat changes diminish, eventually equaling the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks from each injection to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

This assay format is useful for comparing the relative binding affinities of multiple unlabeled ligands by measuring their ability to compete with a labeled probe for binding to the target protein.

Objective: To determine the relative binding affinity of this compound to CD1d compared to other glycolipids.

Protocol:

  • Plate Coating:

    • Coat a high-binding ELISA plate with an antibody that captures the CD1d fusion protein (e.g., anti-mouse IgG1 for a mIgG-dimerized CD1d).[11] Block non-specific sites with a suitable blocking agent (e.g., BSA).

    • Incubate the plate with recombinant CD1d:mIgG dimer protein.

  • Competitive Binding:

    • Prepare serial dilutions of the competitor glycolipids (e.g., this compound, α-GalCer).

    • Add the competitor dilutions to the CD1d-coated wells along with a constant, known concentration of a biotinylated indicator lipid that also binds CD1d (e.g., biotinylated 18:1 PE lipid).[11]

  • Detection:

    • Incubate for a sufficient period (e.g., 24 hours) to allow the binding to reach equilibrium.[11]

    • Wash the plate to remove unbound lipids.

    • Add Streptavidin-HRP to detect the amount of bound biotinylated indicator lipid.

    • Add a substrate (e.g., TMB) and measure the resulting colorimetric signal with a plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the binding affinity of the competitor ligand.

    • Plot the signal versus the log of the competitor concentration and fit the curve to determine the IC50 value (the concentration of competitor required to inhibit 50% of the indicator lipid binding). A lower IC50 indicates a higher binding affinity.[11]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis prep_protein Prepare Recombinant CD1d Protein spr Surface Plasmon Resonance (SPR) prep_protein->spr itc Isothermal Titration Calorimetry (ITC) prep_protein->itc elisa Competitive ELISA prep_protein->elisa prep_ligand Synthesize/Prepare This compound Ligand prep_ligand->spr prep_ligand->itc prep_ligand->elisa analysis Calculate Binding Parameters (Kd, IC50, ΔH) spr->analysis itc->analysis elisa->analysis comparison Compare this compound vs. Alternative Ligands analysis->comparison

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_nkt iNKT Cell This compound This compound Glycolipid cd1d CD1d Molecule This compound->cd1d Loading complex This compound-CD1d Complex (Surface Presentation) cd1d->complex tcr iNKT T-Cell Receptor (TCR) complex->tcr Weak/Transient Binding (High Kd) activation Cellular Activation (Signal Transduction) tcr->activation cytokines Th2 Cytokine Release (IL-4, IL-13) activation->cytokines Promotes

References

A Comparative Analysis of OCH and its Analogs: Modulating the Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory compounds is paramount. This guide provides a detailed comparative analysis of the α-galactosylceramide (α-GalCer) analog, OCH, and its counterparts, focusing on their performance, underlying mechanisms, and the experimental data that defines them.

This compound, a glycolipid analog of the potent invariant Natural Killer T (iNKT) cell activator α-GalCer (also known as KRN7000), has garnered significant interest for its distinct immunomodulatory properties. Unlike its parent compound which elicits a mixed Th1 and Th2 cytokine response, this compound is characterized by a truncated sphingosine chain that skews the immune response towards a Th2 phenotype, suggesting potential therapeutic applications in autoimmune and inflammatory diseases. This comparison guide delves into the quantitative and qualitative differences between this compound and other key α-GalCer analogs, including the Th2-biasing C20:2 and the Th1-polarizing C-glycan and 7DW8-5 analogs.

Performance Comparison of this compound and its Analogs

The functional consequences of structural modifications to the α-GalCer scaffold are most evident in the pattern of cytokine secretion they elicit from iNKT cells. The following table summarizes the quantitative data on cytokine production in response to this compound and its analogs.

CompoundStructure TypeIFN-γ Secretion (in vitro)IL-4 Secretion (in vitro)Key In Vivo Effects
α-Galactosylceramide (KRN7000) O-glycanHighHighPotent mixed Th1/Th2 response; anti-tumor activity.
This compound O-glycan (truncated sphingosine)LowModerateSkewed Th2 response; potential for treating autoimmune diseases.
C20:2 O-glycan (unsaturated acyl chain)LowHighStrong Th2-biasing activity.
α-C-Galactosylceramide (α-C-GalCer) C-glycanHighLowPotent and sustained Th1-biased response.
7DW8-5 O-glycan (aromatic modification)Very HighLowStrong Th1-biased response; enhanced CD8+ T cell responses.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound and its analogs.

In Vitro iNKT Cell Stimulation for Cytokine Analysis

This protocol is designed to measure the cytokine production by iNKT cells in response to stimulation with glycolipid antigens.

1. Cell Preparation:

  • Co-culture of an iNKT cell line (e.g., murine DN32.D3 hybridoma) with antigen-presenting cells (APCs) expressing CD1d (e.g., dendritic cells or CD1d-transfected cell lines).
  • Cells are typically seeded at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.

2. Glycolipid Preparation and Stimulation:

  • This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations (typically ranging from 0.1 to 1000 ng/mL).
  • The glycolipid solutions are added to the co-culture wells.

3. Incubation:

  • The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

4. Cytokine Measurement:

  • After incubation, the supernatant is collected from each well.
  • The concentrations of cytokines such as IFN-γ and IL-4 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

In Vivo Evaluation in a Murine Model of Autoimmune Disease (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol outlines the assessment of the therapeutic potential of this compound and its analogs in a mouse model of multiple sclerosis.

1. EAE Induction:

  • EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA).
  • Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the disease induction.

2. Glycolipid Administration:

  • Mice are treated with this compound or its analogs (typically 1-5 µg per injection) or a vehicle control.
  • Treatment can be administered prophylactically (before disease onset) or therapeutically (after disease onset) via intravenous or intraperitoneal injection.

3. Clinical Assessment:

  • Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

4. Immunological Analysis:

  • At the end of the experiment, splenocytes and central nervous system-infiltrating lymphocytes are isolated.
  • The frequency and cytokine production profile of iNKT cells and other immune cells are analyzed by flow cytometry and intracellular cytokine staining.

Signaling Pathways and Experimental Workflows

The differential effects of this compound and its analogs stem from their distinct interactions with the iNKT cell T-cell receptor (TCR) and the CD1d molecule on antigen-presenting cells. This interaction initiates a signaling cascade that dictates the subsequent cytokine profile.

iNKT Cell Activation Signaling Pathway

The following diagram illustrates the general signaling pathway for iNKT cell activation by glycolipid antigens presented by CD1d. The balance between Th1 and Th2 responses is influenced by the specific glycolipid analog.

iNKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d Glycolipid Glycolipid (this compound or Analog) TCR Invariant TCR Glycolipid->TCR Antigen Presentation Signaling_Cascade Downstream Signaling (PLZF, GATA3, T-bet) TCR->Signaling_Cascade TCR Engagement Co_receptors Co-stimulatory Receptors (e.g., CD28) Co_receptors->Signaling_Cascade Co-stimulation Th1_Cytokines Th1 Cytokines (IFN-γ, TNF-α) Signaling_Cascade->Th1_Cytokines Th1 Polarization (e.g., α-C-GalCer, 7DW8-5) Th2_Cytokines Th2 Cytokines (IL-4, IL-10) Signaling_Cascade->Th2_Cytokines Th2 Polarization (e.g., this compound, C20:2)

Caption: iNKT cell activation by glycolipid-CD1d complexes.

Experimental Workflow for Comparative Analysis

The logical flow for a comparative study of this compound and its analogs is depicted below.

Experimental_Workflow start Start: Hypothesis on Analog Efficacy synthesis Synthesis of this compound and Analogs start->synthesis invitro In Vitro Characterization synthesis->invitro cytokine Cytokine Profiling (ELISA) invitro->cytokine binding CD1d Binding Assay invitro->binding invivo In Vivo Validation cytokine->invivo binding->invivo disease_model Autoimmune Disease Model (e.g., EAE) invivo->disease_model efficacy Therapeutic Efficacy Assessment disease_model->efficacy data_analysis Data Analysis and Comparison efficacy->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Workflow for comparing this compound and its analogs.

References

cross-validation of OCH's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An immediate challenge in providing a detailed comparison guide for the cross-validation of OCH's mechanism of action is the ambiguity of the acronym "this compound" in the context of drug development and pharmacology. Initial searches for "this compound" as a specific drug or compound have not yielded a definitive identification. The term is associated with various entities such as Oncology Hematology Care, Ochsner Health, and the United Nations Office for the Coordination of Humanitarian Affairs, none of which are specific therapeutic agents.

To proceed with your request, please clarify the full name or a more specific identifier for the compound or drug you refer to as "this compound".

Once the specific identity of "this compound" is established, a comprehensive guide will be developed to address your core requirements, including:

  • Detailed Mechanism of Action: A thorough explanation of the signaling pathways and molecular interactions of this compound.

  • Comparative Analysis: Objective comparisons with alternative therapeutic agents, supported by experimental data.

  • Quantitative Data Summary: Clearly structured tables presenting all quantitative data for straightforward comparison.

  • Experimental Protocols: Detailed methodologies for all cited experiments to ensure reproducibility and critical evaluation.

  • Visualizations: Custom diagrams of signaling pathways and experimental workflows generated using Graphviz (DOT language) to visually represent complex biological processes and experimental designs.

We are committed to providing a comprehensive and accurate comparison guide. Your clarification on the identity of "this compound" is the essential next step to enable our researchers to gather the necessary information and construct the detailed report you have outlined.

The Specificity of OCH (α-cyano-4-hydroxycinnamic acid) as a Monocarboxylate Transporter Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of OCH (α-cyano-4-hydroxycinnamic acid), a widely used inhibitor of monocarboxylate transporters (MCTs), with other prominent MCT inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.

Overview of Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters are crucial for the transport of essential metabolites like lactate and pyruvate across cellular membranes. Their role in cellular metabolism, particularly in cancer, has made them attractive targets for therapeutic intervention. This guide focuses on the comparative efficacy and specificity of inhibitors targeting these transporters.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other selected MCT inhibitors against various MCT isoforms. Lower values indicate higher potency.

InhibitorTarget Isoform(s)IC50KiSelectivity Notes
This compound (α-cyano-4-hydroxycinnamic acid) MCTs, Mitochondrial Pyruvate Carrier (MPC)~1100-5300 µM (cell proliferation)6.3 µM (MPC)Broad spectrum MCT inhibitor with significant off-target effects on the mitochondrial pyruvate carrier.[1][2]
AZD3965 MCT1, MCT25.12 nM (lactate efflux in Raji cells)1.6 nM (MCT1), 20.0 nM (MCT2)Potent and selective for MCT1 over MCT2 (approximately 6-fold).[3][4][5] No significant inhibition of MCT3 or MCT4.[3]
BAY-8002 MCT1, MCT285 nM (in DLD-1 cells)-Potent and selective for MCT1 with excellent selectivity against MCT4 (>50 µM).[6][7] Also inhibits MCT2 with about 5-fold lower potency than MCT1.[7][8]
Syrosingopine MCT1, MCT42500 nM (MCT1), 40 nM (MCT4)-A dual inhibitor with higher potency for MCT4 over MCT1.[9]
AR-C155858 MCT1, MCT2-2.3 nM (MCT1), 10 nM (MCT2)High-affinity inhibitor of MCT1 and MCT2.

Experimental Protocols

The determination of inhibitor specificity and potency relies on robust experimental assays. Below are detailed methodologies for two key experiments commonly cited in the field.

BCECF Assay for Measuring Lactate Transport

This assay measures the intracellular pH changes associated with the co-transport of lactate and protons by MCTs.

Principle: The pH-sensitive fluorescent dye BCECF ((2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) is used to detect the rapid decrease in intracellular pH that occurs upon lactate transport into the cell.[4]

Protocol Outline:

  • Cell Loading: Cells expressing the target MCT isoform are loaded with the membrane-permeant BCECF-AM ester (typically 1-2 µM) in a suitable buffer (e.g., Tyrodes buffer, pH 7.4) for 30-60 minutes at 37°C.[4][10] Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cell.[10]

  • Inhibitor Incubation: The loaded cells are then incubated with the test inhibitor at various concentrations or a vehicle control for a defined period (e.g., 1 hour).[4]

  • Lactate-Induced Acidification: The assay is initiated by the addition of L-lactate, which causes a rapid influx of protons and a subsequent drop in intracellular pH.

  • Fluorescence Measurement: The fluorescence of BCECF is monitored over time using a fluorescence plate reader or microscope. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 490 nm and 440 nm) is used to calculate the intracellular pH.[4][10]

  • Data Analysis: The rate of pH change is determined, and the inhibitory effect of the compound is calculated by comparing the rates in the presence and absence of the inhibitor. IC50 values are then determined from dose-response curves.

Radiolabeled Lactate Uptake Assay

This method directly measures the uptake of a radiolabeled MCT substrate, such as [14C]-L-lactate, into cells.

Principle: The amount of radiolabeled substrate transported into the cells is quantified to determine the activity of the MCT.

Protocol Outline:

  • Cell Seeding: Cells expressing the target MCT isoform are seeded in multi-well plates.

  • Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the inhibitor or vehicle control.

  • Initiation of Uptake: The transport assay is initiated by adding a solution containing a known concentration of radiolabeled L-lactate.

  • Termination of Uptake: After a specific incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of lactate uptake is normalized to the protein concentration in each well. The percentage of inhibition is calculated, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway involving MCTs in cancer metabolism and a typical workflow for screening MCT inhibitors.

MCT_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Lactate_ext Lactate MCT1 MCT1 Lactate_ext->MCT1 Influx Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH-A TCA TCA Cycle Pyruvate->TCA LDHA LDH-A Lactate_int->Pyruvate LDH-B MCT4 MCT4 Lactate_int->MCT4 Efflux MCT4->Lactate_ext MCT1->Lactate_int HIF1a HIF-1α Upregulation Upregulation HIF1a->Upregulation Upregulation->Glycolysis Upregulation->MCT4 Inhibitor_Screening_Workflow start Start: Cell Line Expressing Target MCT assay_prep Assay Preparation (e.g., BCECF loading or seeding for uptake) start->assay_prep add_inhibitor Add Test Inhibitor/Vehicle assay_prep->add_inhibitor initiate_transport Initiate Transport (Add Lactate) add_inhibitor->initiate_transport measure_activity Measure MCT Activity (Fluorescence or Radioactivity) initiate_transport->measure_activity data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_activity->data_analysis hit_validation Hit Validation data_analysis->hit_validation end End: Identify Potent Inhibitors hit_validation->end

References

Confirming On-Target Effects of Small Molecule Inhibitors: A Comparative Guide to CRISPR-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel small molecule inhibitor engages its intended target is a critical step in the drug discovery pipeline. This guide provides an objective comparison of CRISPR-Cas9-based target validation with alternative methods, supported by experimental data and detailed protocols. We will use "Compound-X" as a placeholder for a hypothetical small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway.

Executive Summary

The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling precise and permanent gene knockout, providing a robust system to assess a compound's on-target effects. This guide delves into the specifics of employing CRISPR for this purpose and contrasts it with established techniques such as RNA interference (RNAi) and direct biophysical assays like the Cellular Thermal Shift Assay (CETSA). By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy for their specific research question.

Comparison of Target Validation Methodologies

Deciphering the true mechanism of action of a small molecule requires rigorous validation of its intended biological target. Below is a comparative analysis of leading methodologies.

FeatureCRISPR-Cas9 KnockoutRNA interference (RNAi)Cellular Thermal Shift Assay (CETSA)
Principle Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Measures target engagement by observing changes in protein thermal stability upon ligand binding.
Effect Complete and permanent loss of protein expression.Partial and transient protein knockdown.Direct evidence of compound binding to the target protein in a cellular context.
On-Target Specificity High, with off-target effects that can be minimized through careful guide RNA design.Prone to off-target effects due to partial sequence complementarity.[1][2][3]Highly specific to the target protein's binding event.
Time to Phenotype Longer, due to the need for clonal selection and expansion.Faster, with transient effects observable within days.[4]Rapid, providing immediate confirmation of target engagement.
Data Interpretation Clear phenotypic rescue or resistance demonstrates on-target effect.Can be confounded by incomplete knockdown and off-target effects.A thermal shift provides direct evidence of binding but does not elucidate downstream functional consequences.
Throughput Moderate, can be adapted for pooled screens.High, suitable for large-scale library screening.High-throughput formats are available.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

CRISPR-Cas9 Mediated Target Knockout for Validation

This protocol outlines the steps to generate a knockout cell line to validate the on-target effects of Compound-X.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three single guide RNAs (sgRNAs) targeting the gene of interest (e.g., PIK3CA) using a validated design tool to minimize off-target effects.

    • Synthesize the sgRNAs or clone them into a suitable expression vector.

  • Cas9 and gRNA Delivery:

    • Co-transfect the Cas9 nuclease and the sgRNA expression vector into the target cell line. Lentiviral delivery can be used for difficult-to-transfect cells.

  • Clonal Selection and Expansion:

    • Isolate single cells by serial dilution or fluorescence-activated cell sorting (FACS).

    • Expand individual clones to establish monoclonal cell lines.[7][8]

  • Verification of Knockout:

    • Screen for successful gene editing in the monoclonal lines using methods like the surveyor nuclease assay, Sanger sequencing, or next-generation sequencing (NGS).[7][9]

    • Confirm the absence of the target protein expression by Western blot.

  • Phenotypic Assay:

    • Treat the knockout and wild-type cell lines with Compound-X.

    • Assess the phenotypic response (e.g., cell viability, proliferation). A lack of response in the knockout cells compared to the wild-type cells confirms the on-target effect of Compound-X.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

  • Cell Treatment:

    • Treat intact cells with Compound-X at various concentrations and a vehicle control.

  • Heat Shock:

    • Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).[5]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blot, ELISA, or mass spectrometry.[5][6]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of Compound-X indicates stabilization of the target protein upon binding, confirming engagement.[5]

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC2 TSC2 AKT->TSC2 inhibits mTORC1 mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Rheb Rheb TSC2->Rheb inhibits Rheb->mTORC1 activates CompoundX Compound-X CompoundX->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.

Experimental Workflow for CRISPR-Based Target Validation

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_selection 3. Selection & Expansion cluster_validation 4. Validation cluster_phenotype 5. Phenotypic Assay gRNA_design gRNA Design (e.g., for PIK3CA) Synthesis gRNA Synthesis gRNA_design->Synthesis Transfection Transfection of Cas9 & gRNA Synthesis->Transfection Clonal_isolation Clonal Isolation (FACS or Dilution) Transfection->Clonal_isolation Expansion Monoclonal Expansion Clonal_isolation->Expansion Sequencing Genomic Validation (Sanger/NGS) Expansion->Sequencing Western_blot Protein Validation (Western Blot) Expansion->Western_blot Treatment Treat WT and KO cells with Compound-X Sequencing->Treatment Western_blot->Treatment Analysis Analyze Phenotype (e.g., Cell Viability) Treatment->Analysis

Caption: A streamlined workflow for validating small molecule on-target effects using CRISPR-Cas9.

Conclusion

Confirming the on-target effects of a small molecule inhibitor is a multifaceted process that benefits from a combination of genetic and biophysical approaches. CRISPR-Cas9 technology offers a powerful and precise method for target validation by creating clean, genetically defined knockout models. While alternative methods like RNAi and CETSA provide valuable and often complementary information regarding target engagement and function, the definitive nature of a CRISPR-based knockout makes it an indispensable tool in the modern drug discovery toolkit. By carefully selecting and executing these experimental strategies, researchers can build a robust body of evidence to confidently advance their lead compounds toward clinical development.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Organochlorine (OCH) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not just a matter of regulatory compliance but a fundamental practice to ensure a safe working environment and protect the ecosystem. This guide provides essential, step-by-step procedures for the disposal of Organochlorine (OCH) compounds, a class of chemicals often utilized in pharmaceutical research and development that require special handling due to their potential environmental impact.

Immediate Safety and Logistical Information

Organochlorine compounds are organic molecules containing at least one covalently bonded chlorine atom. Due to their persistence and potential toxicity, this compound waste must be managed as hazardous waste. Improper disposal can lead to environmental contamination and long-term health risks.

Key Principles of this compound Waste Management:

  • Segregation: this compound waste must be segregated from all other waste streams at the point of generation.

  • Containment: Use designated, leak-proof, and chemically compatible containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

Step-by-Step Disposal Plan for Organochlorine (this compound) Waste

1. Waste Identification and Segregation:

  • Identify all waste streams containing organochlorine compounds. This includes reaction byproducts, contaminated solvents, and unused reagents.

  • Segregate this compound waste into compatible categories. For example, do not mix chlorinated solvents with other organic solvents unless explicitly permitted by your institution's waste management plan.

2. Container Selection and Labeling:

  • Select a container made of a material compatible with the specific this compound compound. Glass or polyethylene containers are generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.

  • Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, including the full chemical name(s) and approximate concentrations.

3. Waste Accumulation:

  • Place the labeled container in a designated Satellite Accumulation Area (SAA).

  • Keep the container closed at all times except when adding waste.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

4. Requesting Disposal:

  • Once the container is full or has been in the SAA for the maximum allowable time (as per institutional and regulatory guidelines), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Ensure all labeling is accurate and legible before the scheduled pickup.

Quantitative Data Summary for this compound Waste Management

For easy reference, the following table summarizes key quantitative parameters for managing this compound waste. These values are typical; however, always consult your institution's specific guidelines.

ParameterGuidelineRationale
Container Headspace Minimum 10% of container volumeAllows for vapor expansion and prevents spills during transport.
Maximum Container Size in Lab Typically 20 Liters (5 Gallons)Minimizes the risk associated with large volumes of hazardous waste.
SAA Storage Time Limit Varies (e.g., up to 270 days)Ensures timely removal of waste and prevents excessive accumulation.
Aqueous Waste pH Range 5.5 - 10.5 (for sewer disposal if permitted)Neutral pH is often required for aqueous waste that can be drain disposed (this compound waste typically cannot be drain disposed).
Experimental Protocol: Compatibility Testing

Before mixing different this compound waste streams, a compatibility test is crucial to prevent dangerous reactions.

Methodology:

  • Consult SDS: Review the Safety Data Sheets (SDS) for all chemicals to be mixed for incompatibility warnings.

  • Small-Scale Test: In a fume hood, add a small amount (e.g., 1-5 mL) of one waste stream to another in a test tube.

  • Observe: Look for signs of reaction such as gas evolution, precipitation, color change, or temperature increase.

  • Decision: If no reaction is observed, the wastes may be compatible. If a reaction occurs, the waste streams must be kept separate.

Disposal Workflow for Organochlorine (this compound) Waste

OCH_Disposal_Workflow start Start: this compound Waste Generation identify Identify & Segregate this compound Waste start->identify container Select & Label Compatible Container identify->container accumulate Accumulate Waste in SAA container->accumulate request Request EHS Pickup accumulate->request end End: Proper Disposal by EHS request->end

Caption: Workflow for the proper disposal of Organochlorine (this compound) waste.

Logical Relationship of this compound Waste Management Principles

OCH_Waste_Principles center Safe & Compliant This compound Waste Disposal segregation Segregation segregation->center containment Containment containment->center labeling Labeling labeling->center storage Proper Storage (SAA) storage->center

Caption: Core principles ensuring safe disposal of this compound compounds.

Essential Safety and Logistics for Handling o-Chlorobenzaldehyde (OCH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of o-Chlorobenzaldehyde (OCH). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

I. Understanding the Hazards

o-Chlorobenzaldehyde is a combustible liquid that can cause severe skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed and toxic to aquatic life.[1][2] The substance can be absorbed through inhalation, skin contact, and ingestion. Upon heating, it decomposes and produces toxic and corrosive fumes, including hydrogen chloride.

Key Safety-Related Properties of o-Chlorobenzaldehyde:

PropertyValueCitation
Appearance Colorless to yellow liquid with a pungent odor
Flash Point 87°C (closed cup)[1]
Boiling Point 211.9°C
Melting Point 12.4°C
Solubility in Water Miscible
Vapor Pressure 0.04 kPa at 25°C

II. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling o-Chlorobenzaldehyde to minimize exposure risk.

A. Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves. Inspect gloves for any damage before use and use proper glove removal technique to avoid skin contact.[3][4]

    • Protective Clothing: A complete suit protecting against chemicals or a lab coat should be worn.[1][4] Flame-retardant and antistatic protective clothing is recommended.[5]

  • Respiratory Protection: Use in a well-ventilated area with local exhaust.[1][5] If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator.[6]

B. PPE Inspection and Maintenance:

  • Visually inspect all PPE for damage (tears, cracks, or degradation) before each use.

  • Replace damaged PPE immediately.

  • Clean and store reusable PPE according to the manufacturer's instructions.

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for safe handling.

A. Pre-Handling Preparations:

  • Information Review: Thoroughly review the Safety Data Sheet (SDS) for o-Chlorobenzaldehyde before beginning any work.[3]

  • Work Area Setup:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[6]

    • Remove all sources of ignition from the work area, as explosive vapor/air mixtures may form above 87°C.[1]

    • Ground all equipment containing the material to prevent electrostatic discharge.[5]

  • Donning PPE: Put on all required PPE as outlined in Section II.

B. Handling o-Chlorobenzaldehyde:

  • Transferring and Dispensing:

    • Conduct all transfers and manipulations of o-Chlorobenzaldehyde inside a certified chemical fume hood to avoid inhalation of vapors.[3]

    • Use unbreakable packaging or place breakable containers into a closed, unbreakable secondary container.[1]

  • During Operations:

    • Avoid direct contact with the substance.

    • Do not eat, drink, or smoke in the work area.[1]

    • Keep containers tightly closed when not in use.[3][5]

  • Post-Handling Procedures:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]

    • Decontaminate the work surface.

    • Properly doff and dispose of or clean PPE.

IV. Emergency and Disposal Plan

Immediate and appropriate response to emergencies and proper disposal are crucial.

A. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air and have them rest. Seek immediate medical attention.[1] If the person is not breathing, provide artificial respiration.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][6]

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Collect leaking liquid in sealable containers.[1]

    • Absorb the remaining liquid with an inert absorbent material such as dry sand or earth.[1]

    • Place the absorbed material into a suitable, closed container for hazardous waste disposal.[3]

    • Do not allow the chemical to enter drains or the environment.[1][3]

B. Disposal Plan:

  • Waste Collection: Collect all o-Chlorobenzaldehyde waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

V. Workflow Diagrams

Handling and Disposal Workflow for o-Chlorobenzaldehyde

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Setup Work Area (Fume Hood, Safety Shower) prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_transfer Transfer in Fume Hood prep_ppe->handle_transfer handle_operate Perform Experiment handle_transfer->handle_operate handle_close Close Containers handle_operate->handle_close post_decon Decontaminate Area handle_close->post_decon post_wash Wash Hands post_decon->post_wash post_doff Doff PPE post_wash->post_doff disp_collect Collect Waste in Sealed Container post_doff->disp_collect disp_dispose Dispose via Licensed Service disp_collect->disp_dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of o-Chlorobenzaldehyde.

Emergency Response Logic

cluster_response Immediate Actions cluster_containment Spill Containment exposure Exposure Event (Spill, Splash, Inhalation) resp_evac Evacuate Area (if necessary) exposure->resp_evac resp_first_aid Administer First Aid (Flush Skin/Eyes, Fresh Air) exposure->resp_first_aid resp_ppe Don Appropriate PPE exposure->resp_ppe seek_medical Seek Immediate Medical Attention resp_first_aid->seek_medical cont_absorb Absorb Spill with Inert Material resp_ppe->cont_absorb cont_collect Collect in Sealed Container cont_absorb->cont_collect

Caption: A diagram showing the logical flow of actions in response to an emergency involving o-Chlorobenzaldehyde.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.